4-Cyanocinnamic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134574. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-cyanophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-6H,(H,12,13)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVZQKYCNGNRBV-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801277921 | |
| Record name | (2E)-3-(4-Cyanophenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801277921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16642-94-7, 18664-39-6 | |
| Record name | (2E)-3-(4-Cyanophenyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16642-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 18664-39-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134574 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2E)-3-(4-Cyanophenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801277921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-cyanocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2E)-3-(4-cyanophenyl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Solubility Profile of 4-Cyanocinnamic Acid in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 4-Cyanocinnamic acid, a compound of interest in various fields of chemical and pharmaceutical research. Understanding the solubility of this molecule is crucial for applications ranging from reaction chemistry and purification to formulation development. This document collates available solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow to aid researchers in their laboratory practices.
Core Physicochemical Properties of this compound
This compound, with the chemical formula C₁₀H₇NO₂, is a crystalline solid.[1][2] Its key physicochemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₀H₇NO₂ |
| Molecular Weight | 173.17 g/mol [1][2] |
| CAS Number | 18664-39-6[1] |
| Appearance | White to cream crystalline powder[1] |
| Melting Point | 245-248 °C[1] |
| pKa (Predicted) | 4.13 ± 0.10[1] |
Quantitative Solubility Data
Comprehensive quantitative solubility data for this compound in a wide array of common organic solvents is not extensively documented in publicly available literature. However, it is generally described as being soluble in polar organic solvents.
To provide a valuable point of reference for researchers, the following table presents solubility data for the closely related parent compound, trans-Cinnamic acid . This information can serve as a useful estimation for the solubility behavior of this compound, although empirical determination is always recommended for precise applications. Cinnamic acid is described as being slightly soluble in water and freely soluble in many organic solvents.[3]
Table 1: Solubility of trans-Cinnamic Acid in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |
| Methanol | 20 | 43.5 |
| Ethanol | 20 | 38.7 |
| Acetone | 20 | 50.8 |
| Ethyl Acetate | 20 | 28.9 |
| Chloroform | 20 | 5.8 |
| Benzene | 20 | 5.3 |
| Carbon Tetrachloride | 20 | 1.1 |
| n-Hexane | 20 | 0.2 |
Note: This data is for trans-Cinnamic acid and is intended to be a reference for estimating the solubility of this compound.
For a structurally similar compound, α-Cyano-4-hydroxycinnamic acid , some quantitative solubility data is available:
-
Methanol: Soluble at 50 mg/mL.[4]
-
DMSO and Dimethylformamide: Approximately 30 mg/mL.[5]
-
Acetonitrile: Approximately 35 mg/mL.[6]
Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method
The following is a detailed protocol for the reliable determination of the equilibrium solubility of this compound in an organic solvent using the widely accepted isothermal shake-flask method.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (crystalline powder)
-
Selected organic solvent (analytical grade)
-
Sealed containers (e.g., screw-cap vials or flasks)
-
Constant-temperature shaker bath or incubator
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Apparatus for quantitative analysis (e.g., UV-Vis spectrophotometer or gravimetric analysis equipment)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container. The presence of undissolved solid is essential to ensure that equilibrium is reached.
-
-
Equilibration:
-
Place the sealed container in a constant-temperature shaker bath.
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required may vary depending on the solvent and the compound's dissolution rate.
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifugation of the sample is recommended.
-
-
Sampling:
-
Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a clean, dry container to remove any undissolved microparticles. The filtration step is critical to prevent artificially high solubility measurements.
-
-
Quantitative Analysis:
-
The concentration of this compound in the filtered saturated solution is then determined using a suitable analytical method. Two common methods are:
-
A. Gravimetric Analysis:
-
Accurately weigh a known volume of the filtered saturated solution into a pre-weighed, dry container (e.g., an evaporating dish).
-
Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator).
-
Once the solvent is fully evaporated, dry the remaining solid residue to a constant weight in an oven at a temperature below the compound's melting point.
-
The solubility is calculated from the mass of the solid residue and the initial volume of the solution.
-
-
B. UV-Vis Spectrophotometry:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) to generate a calibration curve.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.
-
Calculate the original concentration of the saturated solution, taking the dilution factor into account.
-
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
References
An In-depth Technical Guide to 4-Cyanocinnamic Acid: Physicochemical Properties and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Cyanocinnamic acid (CAS No. 18664-39-6), a derivative of cinnamic acid of significant interest in medicinal chemistry and materials science. This document details its structural characteristics, physicochemical parameters, and spectral data. Furthermore, it presents established experimental protocols for its synthesis and purification and explores its biological role as a potential inhibitor of monocarboxylate transporters (MCTs), a critical pathway in cancer metabolism.
Core Chemical and Physical Properties
This compound, systematically named (E)-3-(4-cyanophenyl)prop-2-enoic acid, is a crystalline solid. The presence of the electron-withdrawing cyano group at the para position of the phenyl ring significantly influences its electronic properties and reactivity compared to the parent cinnamic acid.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | (E)-3-(4-cyanophenyl)prop-2-enoic acid | N/A |
| CAS Number | 18664-39-6 | [1][2][3][4][5][6][7][8][9] |
| Molecular Formula | C₁₀H₇NO₂ | [1][6][7] |
| Molecular Weight | 173.17 g/mol | [1][6][7] |
| Appearance | White to cream crystalline powder | [10] |
| Melting Point | 245-248 °C | [2][4][10] |
| Boiling Point | 380.4 °C at 760 mmHg | [2][8][11] |
| Density | 1.26 g/cm³ | [2][8] |
| pKa (Predicted) | ~4.13 | [10] |
Note: The predicted pKa suggests that this compound is a slightly stronger acid than cinnamic acid (pKa ≈ 4.44)[12], which is consistent with the electron-withdrawing effect of the para-cyano group.
Solubility Profile
| Solvent | Expected Solubility | Rationale |
| Water | Slightly soluble | The carboxylic acid group can form hydrogen bonds with water, but the aromatic ring and cyano group are hydrophobic. Solubility is expected to be pH-dependent, increasing at higher pH due to deprotonation of the carboxylic acid. |
| Ethanol | Soluble | The molecule can engage in hydrogen bonding and dipole-dipole interactions with ethanol. |
| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent capable of dissolving this compound. |
| Acetone | Soluble | As a polar aprotic solvent, acetone can effectively solvate the molecule. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent and is expected to readily dissolve this compound. |
Spectral Data
The following tables summarize the characteristic spectral data for this compound, which are crucial for its identification and structural elucidation.
¹H NMR Spectroscopy
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -COOH | ~12.0 - 13.0 | Singlet (broad) | - |
| H-α (vinylic) | ~6.6 | Doublet | ~16.0 |
| H-β (vinylic) | ~7.7 | Doublet | ~16.0 |
| H-2, H-6 (aromatic) | ~7.8 | Doublet | ~8.0 |
| H-3, H-5 (aromatic) | ~7.9 | Doublet | ~8.0 |
Note: The large coupling constant (~16.0 Hz) for the vinylic protons is characteristic of a trans-alkene configuration. Chemical shifts may vary slightly depending on the solvent used.[9]
¹³C NMR Spectroscopy
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~167 |
| C-β (Vinylic) | ~145 |
| C-1 (Aromatic) | ~138 |
| C-3, C-5 (Aromatic) | ~133 |
| C-2, C-6 (Aromatic) | ~129 |
| C-α (Vinylic) | ~120 |
| CN (Nitrile) | ~118 |
| C-4 (Aromatic) | ~112 |
Note: The chemical shifts are approximate and can be influenced by the solvent.[9]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| ~3100 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| ~2230 | C≡N stretch | Nitrile |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1630 | C=C stretch | Alkene |
| ~1600, 1480 | C=C stretch | Aromatic Ring |
| ~980 | =C-H bend (out-of-plane) | trans-Alkene |
Note: The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer.[9]
Experimental Protocols
Synthesis of this compound via Knoevenagel Condensation
This protocol describes a common and effective method for the synthesis of this compound.
Workflow for the Synthesis of this compound
Caption: Knoevenagel condensation workflow for this compound synthesis.
Materials:
-
4-Cyanobenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Vacuum filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-cyanobenzaldehyde (1 equivalent) and malonic acid (1.5 equivalents).
-
Add pyridine to dissolve the reactants, followed by a catalytic amount of piperidine (a few drops).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water.
-
The crude this compound can be purified by recrystallization.
Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
While the solution is hot, add hot deionized water dropwise until the solution becomes slightly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear, saturated solution.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
To maximize crystal yield, place the flask in an ice bath for at least 30 minutes.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethanol/water mixture.
-
Dry the crystals under vacuum or in a drying oven at a moderate temperature.
Biological Activity: Inhibition of Monocarboxylate Transporters
Derivatives of cinnamic acid are recognized for their potential to inhibit monocarboxylate transporters (MCTs), particularly MCT1 and MCT4.[13][14][15][16] These transporters are crucial for the efflux of lactate from highly glycolytic cells, a hallmark of many cancer types known as the Warburg effect. By inhibiting MCTs, compounds like this compound can lead to an intracellular accumulation of lactate, a decrease in intracellular pH, and a disruption of the cancer cell's metabolic machinery, ultimately hindering proliferation and survival.[17]
Signaling Pathway of MCT Inhibition
Caption: Inhibition of MCT1/4 by this compound disrupts lactate efflux.
The inhibition of MCTs by this compound and its analogs represents a promising strategy in anticancer drug development. By targeting the metabolic flexibility of tumor cells, these compounds have the potential to sensitize cancers to conventional therapies and inhibit tumor growth.
Crystal Structure
A search of the Cambridge Crystallographic Data Centre (CCDC) did not yield a publicly available crystal structure for this compound (CAS 18664-39-6) at the time of this guide's compilation. Further crystallographic studies would be beneficial to fully characterize its solid-state properties.
Conclusion
This compound is a well-defined compound with distinct physical and chemical properties. Its synthesis is readily achievable through established organic chemistry reactions. The spectroscopic data provide a clear fingerprint for its identification. Of particular importance to the scientific and drug development community is its potential role as an inhibitor of monocarboxylate transporters, a key target in the development of novel cancer therapeutics. This technical guide serves as a foundational resource for researchers working with this promising molecule.
References
- 1. Targeting lactate metabolism for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of monocarboxylate transporter 1 in skeletal muscle cells by intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are MCT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Role of Lactate Transport during Glucose Metabolism in Cancer Development [artofhealingcancer.com]
- 5. biosynth.com [biosynth.com]
- 6. scbt.com [scbt.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound, CAS No. 18664-39-6 - iChemical [ichemical.com]
- 9. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]
- 10. researchgate.net [researchgate.net]
- 11. Tracing Nutrient Flux Following Monocarboxylate Transporter-1 Inhibition with AZD3965 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monocarboxylate transporters in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical and Functional Relevance of the Monocarboxylate Transporter Family in Disease Pathophysiology and Drug Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monocarboxylate Transporters: Therapeutic Targets and Prognostic Factors in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lactate metabolic pathway regulates tumor cell metastasis and its use as a new therapeutic target [explorationpub.com]
- 16. Exploring monocarboxylate transporter inhibition for cancer treatment [explorationpub.com]
- 17. MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Storage and Stability of 4-Cyanocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential guidelines for the proper storage and handling of 4-Cyanocinnamic acid to ensure its chemical integrity and stability. The information herein is compiled from various safety and technical data sheets to provide a robust resource for laboratory and development settings.
Introduction
This compound (CAS No: 18664-39-6), a derivative of cinnamic acid, is a chemical compound used in various research and development applications. Its stability is paramount to ensure the reliability and reproducibility of experimental results. This document outlines the critical factors influencing its stability and provides clear recommendations for storage and handling.
Chemical Stability Profile
This compound is generally stable under recommended storage conditions[1]. However, it is susceptible to degradation under certain environmental influences. Key factors that can affect its stability include:
-
Light: The compound may be altered by light, necessitating storage in light-protecting containers[2].
-
Temperature: Extremes of temperature and strong heating should be avoided to prevent decomposition[2][3].
-
Incompatible Materials: Contact with strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides should be avoided as these can lead to hazardous reactions[2][4].
In case of fire, hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx) may be formed[2].
Storage and Handling Recommendations
To maintain the quality and shelf-life of this compound, the following storage and handling guidelines should be strictly adhered to.
The following table summarizes the key storage and stability data for this compound:
| Parameter | Recommendation | Source(s) |
| Storage Temperature | Store in a cool place, with specific temperature ranges cited as 2-10 °C or 10-25 °C. | [2][5] |
| Light Sensitivity | Protect from light. | [2] |
| Moisture/Air Sensitivity | Store in a dry place with the container tightly closed. | [6] |
| Recommended Container | Glass is a suitable packaging material. | [2] |
| Incompatible Substances | Strong oxidizing agents, strong acids, strong bases, acid anhydrides, acid chlorides. | [2][4] |
| Chemical Stability | Stable under recommended storage conditions. Avoid strong heating. | [1] |
| Hazardous Decomposition | Forms Carbon Monoxide (CO), Carbon Dioxide (CO2), and Nitrogen Oxides (NOx) upon combustion. | [2] |
The following diagram illustrates the recommended workflow for the proper handling and storage of this compound to ensure its stability from receipt to use.
Experimental Protocols: Stability Testing
Objective: To assess the stability of this compound under various environmental conditions over time.
Methodology: Long-Term and Accelerated Stability Study
-
Sample Preparation:
-
Procure a homogenous batch of this compound with a certificate of analysis.
-
Aliquot the material into multiple vials made of a suitable material (e.g., amber glass) to be used for each time point and condition.
-
Ensure each vial is sealed tightly to prevent exposure to air and moisture.
-
-
Storage Conditions:
-
Long-Term: Store samples at the recommended storage temperature (e.g., 2-8°C or 25°C/60% RH) and protected from light.
-
Accelerated: Store samples at elevated temperatures and humidity (e.g., 40°C/75% RH) to predict long-term stability.
-
Photostability: Expose samples to a controlled light source as per ICH Q1B guidelines.
-
-
Testing Schedule:
-
Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 24, and 36 months for long-term; 0, 1, 3, and 6 months for accelerated).
-
-
Analytical Methods:
-
Appearance: Visually inspect the samples for any changes in color or physical state.
-
Purity and Degradation Products: Utilize a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
Mobile Phase: A suitable gradient of acetonitrile and water with an acid modifier (e.g., trifluoroacetic acid).
-
Column: A C18 reverse-phase column.
-
Detection: UV detection at a wavelength appropriate for this compound.
-
The method should be validated to separate the parent compound from any potential degradation products.
-
-
Assay: Determine the concentration of this compound at each time point using the validated HPLC method.
-
-
Data Analysis:
-
Plot the assay value and the concentration of degradation products over time for each storage condition.
-
Determine the shelf-life based on the time it takes for the assay value to drop below a specified limit (e.g., 95%) or for a specific degradation product to exceed its limit.
-
Conclusion
The chemical stability of this compound is well-maintained under controlled storage conditions. By adhering to the guidelines for temperature, light exposure, and prevention of contact with incompatible materials, researchers can ensure the integrity of the compound for its intended use. The implementation of a systematic handling workflow and, where necessary, conducting stability studies under a defined protocol will further guarantee the reliability of experimental outcomes.
References
The Role of 4-Cyanocinnamic Acid in Inhibiting Lactate Transport in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cancer cells exhibit a profound metabolic reprogramming, famously characterized by the Warburg effect, where glycolysis is favored even in the presence of oxygen. This metabolic shift results in the production and accumulation of large quantities of lactate, which is shuttled out of the cell by monocarboxylate transporters (MCTs) to maintain intracellular pH and support rapid proliferation. The inhibition of these transporters, therefore, presents a promising therapeutic strategy to disrupt cancer cell metabolism and survival. 4-Cyanocinnamic acid (4-CIN), also known as α-cyano-4-hydroxycinnamic acid (CHC), is a classical inhibitor of MCTs and has been instrumental in elucidating the critical role of lactate transport in cancer. This technical guide provides an in-depth analysis of the function of 4-CIN in inhibiting lactate transport in cancer cells, detailing its mechanism of action, impact on cellular metabolism, and the experimental methodologies used for its characterization.
Introduction: The Warburg Effect and the Lactate Shuttle in Cancer
The Warburg effect describes the metabolic shift in cancer cells towards aerobic glycolysis, where glucose is converted to lactate even in the presence of ample oxygen.[1][2] This seemingly inefficient process provides cancer cells with several advantages, including the rapid production of ATP and the generation of metabolic intermediates necessary for biosynthesis.[2] However, the continuous high rate of glycolysis leads to the accumulation of lactic acid, which would cause cytotoxic intracellular acidification.
To counteract this, cancer cells upregulate the expression of monocarboxylate transporters (MCTs), particularly MCT1 and MCT4.[3][4] These transporters facilitate the efflux of lactate and protons out of the cell, maintaining a relatively alkaline intracellular pH (pHi) that is permissive for proliferation and survival, while contributing to the acidification of the tumor microenvironment.[3][5] This process, often referred to as the "lactate shuttle," is crucial for the metabolic symbiosis within a tumor, where glycolytic cancer cells can export lactate that is then taken up and utilized as an oxidative fuel by other cancer cells in more oxygenated regions (the "reverse Warburg effect").[4][6]
This compound (4-CIN/CHC): A Key Inhibitor of Lactate Transport
This compound is a small molecule inhibitor that targets monocarboxylate transporters.[7][8] While it is considered a non-specific inhibitor of MCTs, it has been widely used as a research tool to probe the consequences of blocking lactate transport in cancer cells.[9][10]
Mechanism of Action
4-CIN competitively inhibits the transport of monocarboxylates, such as lactate and pyruvate, across the plasma membrane by binding to MCTs.[11] By blocking these transporters, 4-CIN prevents the efflux of lactate from glycolytic cancer cells, leading to its intracellular accumulation.[9] This disruption of the lactate shuttle has profound consequences for cancer cell metabolism and survival.
Impact of this compound on Cancer Cell Physiology
The inhibition of lactate transport by 4-CIN triggers a cascade of events that are detrimental to cancer cells:
-
Intracellular Acidification: The primary and most immediate effect of blocking lactate efflux is the accumulation of lactic acid within the cell, leading to a decrease in intracellular pH.[12] This acidification disrupts numerous cellular processes that are optimal at a neutral or slightly alkaline pH, including enzyme function and cell cycle progression.[5]
-
Inhibition of Glycolysis: The buildup of intracellular lactate can create a negative feedback loop, inhibiting key glycolytic enzymes such as phosphofructokinase and lactate dehydrogenase, thereby slowing down the rate of glycolysis itself.[13]
-
Disruption of Mitochondrial Metabolism: By inhibiting the transport of pyruvate, another key monocarboxylate, 4-CIN can also impact mitochondrial respiration.[14] Pyruvate is a critical fuel for the tricarboxylic acid (TCA) cycle, and its reduced entry into the mitochondria can impair oxidative phosphorylation.
-
Induction of Cell Death and Inhibition of Proliferation: The culmination of these metabolic insults, particularly intracellular acidification, can lead to the induction of apoptosis and a significant reduction in cancer cell proliferation.[6][12]
Quantitative Data on the Effects of this compound
The following tables summarize quantitative data from various studies on the effects of 4-CIN on cancer cells.
Table 1: IC50 Values of this compound for Cell Proliferation
| Cancer Cell Line | Assay | IC50 (µM) | Reference |
| HeLa (Cervix Adenocarcinoma) | MTT | 42-166 | [6] |
| K562 (Myelogenous Leukemia) | MTT | 42-166 | [6] |
| Fem-x (Malignant Melanoma) | MTT | 42-166 | [6] |
| MCF-7 (Breast Cancer) | MTT | 42-166 | [6] |
| 4T1 (Murine Breast Cancer) | Cell Growth | 6160 ± 190 | [9] |
| WiDr (Colorectal Adenocarcinoma) | MTT | 1100-5300 | [14] |
| MDA-MB-231 (Breast Cancer) | MTT | 1100-5300 | [14] |
Table 2: Inhibition of Lactate Uptake by this compound
| Cancer Cell Line | IC50 (mM) | Reference |
| 4T1 (Murine Breast Cancer) | 7.57 ± 15.2 | [9] |
Table 3: Effect of this compound on Lactate Levels in 4T1 Breast Cancer Cells
| Treatment | Intracellular Lactate | Extracellular Lactate | Reference |
| Control | Baseline | Baseline | [9] |
| AZD3965 (50 nM) | Increased | Decreased | [9] |
| AZD3965 (250 nM) | Increased | Decreased | [9] |
Note: Data for a more specific MCT1 inhibitor, AZD3965, is included for comparison, as specific quantitative data for 4-CIN on lactate levels was limited in the search results.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the effects of this compound.
Cell Viability and Proliferation Assays (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
The MTT is reduced by metabolically active cells to a purple formazan product.
-
Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.[6][15][16]
Lactate Transport Assay
This assay measures the uptake of radiolabeled lactate into cancer cells to determine the inhibitory effect of this compound.
Protocol:
-
Seed cancer cells in a multi-well plate and grow to confluence.
-
Wash the cells with a transport buffer (e.g., Krebs-Ringer-HEPES buffer) at a slightly acidic pH (e.g., pH 6.0) to mimic the tumor microenvironment and provide a proton gradient to drive uptake.
-
Pre-incubate the cells with various concentrations of this compound for a short period (e.g., 10-30 minutes).
-
Initiate lactate uptake by adding the transport buffer containing [14C]-L-lactate.
-
After a defined incubation time (e.g., 1-5 minutes), terminate the uptake by rapidly washing the cells with ice-cold stop buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
The rate of lactate uptake is calculated and normalized to the protein content of the cells.[10]
Measurement of Intracellular pH
Intracellular pH can be measured using pH-sensitive fluorescent dyes, such as BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester).
Protocol:
-
Culture cancer cells on glass coverslips or in a multi-well plate.
-
Load the cells with BCECF-AM by incubating them in a buffer containing the dye. The AM ester form allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent probe inside.
-
After loading, wash the cells to remove extracellular dye.
-
Excite the cells at two different wavelengths (one pH-sensitive, ~490 nm, and one pH-insensitive, ~440 nm).
-
Measure the fluorescence emission at a single wavelength (~535 nm).
-
The ratio of the fluorescence intensities at the two excitation wavelengths is used to determine the intracellular pH by comparing it to a calibration curve generated using buffers of known pH in the presence of a protonophore like nigericin.[8][17]
Metabolic Flux Analysis (Seahorse XF Analyzer)
The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) in real-time to assess mitochondrial respiration and glycolysis, respectively.
Protocol:
-
Seed cancer cells in a Seahorse XF cell culture microplate.
-
The day before the assay, hydrate the sensor cartridge with Seahorse XF Calibrant.
-
On the day of the assay, replace the culture medium with Seahorse XF assay medium and incubate the cells in a CO2-free incubator.
-
Treat the cells with this compound.
-
Perform a "Mito Stress Test" or "Glyco Stress Test" by sequentially injecting pharmacological agents that modulate mitochondrial respiration (e.g., oligomycin, FCCP, rotenone/antimycin A) or glycolysis (e.g., glucose, oligomycin, 2-deoxyglucose).
-
The Seahorse XF Analyzer measures the changes in OCR and ECAR in response to these injections, providing key parameters of metabolic function.[4][18][19]
Visualizing the Impact of this compound
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows discussed.
Signaling Pathways
Caption: Mechanism of this compound action.
Experimental Workflow
Caption: Experimental workflow for studying 4-CIN effects.
Conclusion and Future Directions
This compound has been a cornerstone in understanding the reliance of cancer cells on lactate transport for their survival and proliferation. By inhibiting MCTs, 4-CIN effectively disrupts the metabolic homeostasis of cancer cells, leading to intracellular acidification, inhibition of glycolysis, and ultimately, cell death. While 4-CIN itself has limited therapeutic potential due to its low potency and lack of specificity, it has paved the way for the development of more potent and specific MCT inhibitors that are currently under investigation as novel anti-cancer agents. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers aiming to further explore the targeting of lactate metabolism as a therapeutic strategy in oncology. Future research should focus on elucidating the complex downstream signaling consequences of MCT inhibition and identifying biomarkers to predict which tumors will be most susceptible to this metabolic intervention.
References
- 1. medium.com [medium.com]
- 2. sketchviz.com [sketchviz.com]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The impact of tumour pH on cancer progression: strategies for clinical intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines [pubmed.ncbi.nlm.nih.gov]
- 7. Combination of lactate calcium salt with 5-indanesulfonamide and α-cyano-4-hydroxycinnamic acid to enhance the antitumor effect on HCT116 cells via intracellular acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro and In Vivo Efficacy of AZD3965 and Alpha-Cyano-4-Hydroxycinnamic Acid in the Murine 4T1 Breast Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Exploring monocarboxylate transporter inhibition for cancer treatment [explorationpub.com]
- 13. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Novel Silyl Cyanocinnamic Acid Derivatives as Metabolic Plasticity Inhibitors for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Creating Graphs With DOT Language | Programster's Blog [blog.programster.org]
- 16. Cinnamic Acid Derivatives Induce Cell Cycle Arrest in Carcinoma Cell Lines | Bentham Science [eurekaselect.com]
- 17. Targeting the lactic acid metabolic pathway for antitumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Spectroscopic Profile of 4-Cyanocinnamic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 4-cyanocinnamic acid, a compound of significant interest in various fields, including drug development and materials science. This document details the theoretical underpinnings and practical application of key spectroscopic techniques—Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy—in the characterization of this molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is instrumental in probing the electronic transitions within a molecule, particularly in conjugated systems like this compound. The absorption of UV-Vis radiation by this compound corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The extended conjugation involving the phenyl ring, the acrylic acid moiety, and the cyano group results in characteristic absorption bands in the UV region.
Table 1: UV-Vis Spectroscopic Data for this compound
| Parameter | Value | Solvent |
| λmax | ~300 - 320 nm | Ethanol/Methanol |
Note: The exact absorption maximum (λmax) and molar absorptivity can be influenced by the solvent used for the measurement.[1]
Experimental Protocol: UV-Vis Spectroscopy
A standard protocol for obtaining the UV-Vis spectrum of this compound is as follows:
-
Sample Preparation: Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent such as ethanol or methanol. From this stock solution, prepare a series of dilutions to identify a concentration that yields an absorbance reading within the linear range of the spectrophotometer, which is typically between 0.1 and 1.0.[1]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is commonly employed. The instrument consists of a light source (deuterium and tungsten lamps), a monochromator, a sample and reference cuvette holder, and a detector.
-
Data Acquisition: Record the spectrum over a wavelength range of approximately 200 to 400 nm. Use the pure solvent as a reference to zero the baseline before measuring the sample. The resulting spectrum is a plot of absorbance versus wavelength.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are particularly informative.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound displays characteristic signals for the vinylic and aromatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).
Table 2: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-8 (vinylic) | ~6.6 | Doublet | ~16.0 |
| H-7 (vinylic) | ~7.7 | Doublet | ~16.0 |
| H-3, H-5 (aromatic) | ~7.9 | Doublet | ~8.0 |
| H-2, H-6 (aromatic) | ~7.8 | Doublet | ~8.0 |
| -COOH | ~12.0 - 13.0 | Singlet (broad) | - |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration used.[1]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides insights into the carbon framework of the this compound molecule.
Table 3: ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-4 (Aromatic) | ~112 |
| C-N (Nitrile) | ~118 |
| C-8 (Vinylic) | ~123 |
| C-2, C-6 (Aromatic) | ~129 |
| C-3, C-5 (Aromatic) | ~133 |
| C-1 (Aromatic) | ~138 |
| C-7 (Vinylic) | ~143 |
| C=O (Carboxylic Acid) | ~167 |
Experimental Protocol: NMR Spectroscopy
A general procedure for acquiring NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[1] If the solvent does not contain an internal standard, a small amount of tetramethylsilane (TMS) should be added.
-
Instrumentation: A high-field NMR spectrometer is used to acquire the spectra.
-
Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).
Table 4: IR Spectroscopic Data for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | ~2500-3300 | Broad |
| C-H stretch (Aromatic/Vinylic) | ~3000-3100 | Medium |
| C≡N stretch (Nitrile) | ~2220-2230 | Strong |
| C=O stretch (Carboxylic Acid) | ~1680-1710 | Strong |
| C=C stretch (Alkene/Aromatic) | ~1600-1640 | Medium |
Experimental Protocol: IR Spectroscopy
A common method for obtaining the IR spectrum of a solid sample like this compound is the KBr pellet technique:
-
Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.[1] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample compartment is first recorded. Then, the KBr pellet containing the sample is placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[1]
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow of utilizing different spectroscopic techniques to elucidate the structure of this compound.
Caption: Workflow of Spectroscopic Analysis.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For more specific applications, further experimental optimization and data analysis may be required.
References
Methodological & Application
Preparation of a Saturated 4-Cyanocinnamic Acid (CHCA) MALDI Matrix Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the preparation of a saturated 4-Cyanocinnamic acid (α-Cyano-4-hydroxycinnamic acid, CHCA) matrix solution for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. CHCA is a widely used matrix for the analysis of peptides and proteins, typically under 10 kDa.[1][2] Proper matrix preparation is crucial for achieving high sensitivity, resolution, and reproducibility in MALDI-MS analysis.
Application Notes
This compound is an organic acid that strongly absorbs energy at the wavelength of nitrogen lasers (337 nm) commonly used in MALDI instruments.[1] It co-crystallizes with analytes, such as peptides and proteins, facilitating their desorption and ionization. The choice of solvent system for preparing the CHCA solution can significantly impact the crystal formation and, consequently, the quality of the mass spectra.
Commonly used solvents include acetonitrile (ACN), water, and trifluoroacetic acid (TFA). ACN is used to solubilize the CHCA, while water is also a component of the solvent system. TFA is added to improve the quality of the spectra by providing a source of protons to aid in the ionization of the analyte molecules. The ratio of these components can be adjusted to optimize for specific applications. For instance, higher concentrations of ACN can be used to increase the solubility of CHCA.[3]
Quantitative Data Summary
The following table summarizes various reported solvent compositions and concentrations for preparing CHCA MALDI matrix solutions. This allows for easy comparison of different methodologies.
| Solvent Composition | CHCA Concentration | Notes | Reference |
| 50% Acetonitrile, 50% Water, 0.1% TFA | Saturated | A common starting point for peptide analysis. | [3] |
| 70% Acetonitrile, 30% Water, 0.1% TFA | Saturated | Higher ACN concentration may improve solubility. | [3] |
| 50% Acetonitrile, 50% Water, 0.1% TFA | 4 mg/mL | An alternative to a saturated solution. | [4] |
| Acetonitrile | ~35 mg/mL | Solubility in pure acetonitrile. | [1] |
| Methanol | 50 mg/mL | Higher solubility than in acetonitrile. | [1] |
| Water | ~6 mg/mL | Limited solubility in pure water. | [1] |
| 50% Acetonitrile/Water with 0.1% TFA, then add Acetone | 4 mg/mL in 700 µL ACN/H₂O + 300 µL Acetone | Acetone is added to increase the solubility of the matrix. | [4] |
Experimental Workflow
The following diagram illustrates the general workflow for preparing a saturated CHCA MALDI matrix solution.
Caption: A flowchart outlining the key steps for preparing a saturated this compound (CHCA) MALDI matrix solution.
Detailed Experimental Protocol: Saturated CHCA Solution
This protocol describes the preparation of a saturated CHCA solution using a common solvent mixture of acetonitrile, water, and trifluoroacetic acid.
Materials:
-
α-Cyano-4-hydroxycinnamic acid (CHCA), high purity
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water (e.g., Milli-Q or equivalent)
-
Trifluoroacetic acid (TFA), sequencing grade
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
Pipettes and sterile tips
Procedure:
-
Prepare the Solvent Mixture:
-
In a clean container, prepare the desired volume of the solvent mixture. A common and effective mixture is 50% acetonitrile, 50% ultrapure water, and 0.1% trifluoroacetic acid (v/v/v).[3]
-
For example, to prepare 1 mL of the solvent mixture, combine:
-
500 µL of acetonitrile
-
500 µL of ultrapure water
-
1 µL of trifluoroacetic acid
-
-
-
Prepare the Saturated CHCA Solution:
-
Place a small amount of CHCA (e.g., 10-25 mg) into a 1.5 mL microcentrifuge tube.[3] The exact amount is not critical as the goal is to create a saturated solution with excess solid.
-
Add 1 mL of the prepared solvent mixture to the microcentrifuge tube containing the CHCA.[3]
-
Vortex the tube vigorously for at least 1 minute to dissolve as much of the CHCA as possible.[3] The solution will appear cloudy due to the undissolved solid.
-
-
Isolate the Saturated Solution:
Storage:
-
It is recommended to prepare the CHCA matrix solution fresh for best results.[4]
-
If storage is necessary, the solution can be stored in a refrigerator at 2-8°C for a few days in a dark, sealed container to minimize solvent evaporation and degradation.[5] For longer-term storage, some protocols suggest storing at -20°C.[6] Aqueous solutions are generally not recommended for storage for more than one day.[6]
Application (Dried Droplet Method):
-
Mix Sample and Matrix: Mix the saturated CHCA matrix solution with your sample. The optimal ratio of matrix to sample may need to be determined empirically but a 1:1 ratio is a good starting point.
-
Spot onto MALDI Plate: Apply 0.5 to 1.0 µL of the mixture onto the MALDI sample plate.[3]
-
Co-crystallization: Allow the droplet to air-dry at room temperature, which will result in the co-crystallization of the matrix and the analyte.[3]
-
Analysis: The plate is now ready for analysis in the MALDI mass spectrometer.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. store.bruker.com [store.bruker.com]
- 3. proteochem.com [proteochem.com]
- 4. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 5. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for MALDI Analysis of Phosphopeptides using 4-Cyanocinnamic Acid (CHCA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a powerful technique for the analysis of peptides and proteins, including post-translationally modified species such as phosphopeptides. The choice of matrix is critical for successful MALDI analysis. 4-cyanocinnamic acid (CHCA) is a widely used matrix for peptide analysis due to its strong absorption at the nitrogen laser wavelength (337 nm) and its ability to form fine crystals. However, CHCA is considered a "hot" or high-energy matrix, which can pose challenges for the analysis of labile molecules like phosphopeptides, often leading to the neutral loss of the phosphate group.
These application notes provide detailed protocols for the use of CHCA in the MALDI analysis of phosphopeptides, including strategies to mitigate fragmentation and enhance signal intensity. We also present a quantitative comparison of CHCA with other matrices and the effect of additives.
Data Presentation
Table 1: Quantitative Comparison of MALDI Matrices for Phosphopeptide Analysis
| Matrix | Analyte | Key Findings | Reference |
| CHCA | Tryptic digest of β-casein (50 fmol) | Detected only two phosphopeptides with low average intensity and S/N ratio. | [1] |
| 4-Chloro-α-cyanocinnamic acid (Cl-CCA) | Tryptic digest of β-casein (50 fmol) | Showed a substantial increase in sensitivity and peptide recovery compared to CHCA. | [1] |
| CHCA | Standard phosphopeptide mixture | Signals for phosphopeptides were weaker compared to ClCCA, especially after TiO₂ enrichment. | |
| 2,5-dihydroxybenzoic acid (DHB) | Tryptic digest of α-casein | Addition of phosphoric acid (PA) to DHB matrix significantly enhanced phosphopeptide ion signals. | [2] |
| CHCA with diammonium citrate (DAC) | Phosphorylated peptides from cell lysates | Addition of DAC to CHCA increased the sensitivity for distinguishing phosphorylated peptides from background noise. | [3][4] |
| CHCA and 3-hydroxypicolinic acid (3-HPA) binary matrix | Phosphopeptides | Significantly enhanced ion signals for phosphopeptides and decreased neutral loss of the phosphate group compared to CHCA alone. | [5] |
Experimental Protocols
Protocol 1: Standard CHCA Matrix Preparation
This protocol describes the preparation of a standard CHCA matrix solution.
Materials:
-
α-Cyano-4-hydroxycinnamic acid (CHCA)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), proteomics grade
-
Ultrapure water
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Prepare a stock solution of 50% ACN in water with 0.1% TFA.
-
Weigh out 10 mg of CHCA and place it in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of the 50% ACN/0.1% TFA solution to the CHCA.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the CHCA. A saturated solution is desired, so it is acceptable if not all of the CHCA dissolves.
-
Centrifuge the tube at high speed for 1-2 minutes to pellet any undissolved matrix.
-
Carefully pipette the supernatant into a fresh, clean microcentrifuge tube. This is your working CHCA matrix solution.
-
Store the matrix solution at 4°C for up to one week. For longer-term storage, it can be frozen at -20°C.
Protocol 2: CHCA Matrix with Diammonium Citrate (DAC) Additive
This protocol is designed to enhance the detection of phosphopeptides by suppressing matrix background noise.
Materials:
-
Standard CHCA matrix solution (from Protocol 1)
-
Diammonium citrate (DAC)
-
Ultrapure water
Procedure:
-
Prepare a 50 mM stock solution of DAC in ultrapure water.
-
Add the DAC stock solution to your standard CHCA matrix solution to a final concentration of 1-10 mM.
-
Vortex briefly to mix.
-
This modified matrix solution is now ready for use in sample preparation.
Protocol 3: Sample Preparation using the Dried-Droplet Method
This is the most common method for preparing samples for MALDI analysis.
Materials:
-
Phosphopeptide sample (desalted and, if necessary, enriched)
-
CHCA matrix solution (from Protocol 1 or 2)
-
MALDI target plate
-
Pipettor and tips (0.5-2 µL range)
Procedure:
-
Mix your phosphopeptide sample with the CHCA matrix solution. A typical starting ratio is 1:1 (v/v). The optimal ratio may need to be determined empirically.
-
Pipette 0.5 - 1.0 µL of the sample-matrix mixture onto a spot on the MALDI target plate.
-
Allow the droplet to air dry at room temperature. This will result in the co-crystallization of the sample and matrix.
-
Once the spot is completely dry, it is ready for analysis in the MALDI mass spectrometer.
Visualizations
Signaling Pathway: The MAPK/ERK Cascade
The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK1/2 cascade, is a crucial signaling pathway involved in cell proliferation, differentiation, and survival. Its dysregulation is frequently observed in cancer. The activity of this pathway is tightly regulated by a series of phosphorylation events.
Caption: The MAPK/ERK signaling pathway, a cascade of protein phosphorylation events.
Experimental Workflow: MALDI-MS Analysis of Phosphopeptides
The following diagram outlines the general workflow for analyzing phosphopeptides from a complex biological sample using MALDI-MS with a CHCA matrix.
Caption: General experimental workflow for MALDI-MS analysis of phosphopeptides.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of the addition of diammonium citrate to alpha-cyano-4-hydroxycinnamic acid (CHCA) matrix for the detection of phosphorylated peptide in phosphorylation reactions using cell and tissue lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Cyanocinnamic Acid (CHCA) Matrix in Negative Ion Mode Lipid Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a powerful technique for the analysis of a wide variety of biomolecules, including lipids. The choice of matrix is critical for successful MALDI analysis, as it facilitates the desorption and ionization of analyte molecules. While α-cyano-4-hydroxycinnamic acid (CHCA) is a widely used and effective matrix for the analysis of peptides and lipids in positive ion mode, its application for lipid analysis in negative ion mode presents challenges.[1][2] This document provides a detailed overview of the use of CHCA as a matrix for lipid analysis in negative ion mode, including protocols for matrix preparation and application, and a discussion of its limitations and potential alternatives.
Recent studies have explored derivatives of CHCA and other matrices that show enhanced performance for negative ion mode lipid analysis. For instance, 4-phenyl-α-cyanocinnamic acid amide (Ph-CCA-NH2) has been identified as a novel negative ion matrix with superior sensitivity and reproducibility for various lipid classes.[3][4][5] While CHCA derivatives are generally more efficient as proton-donating matrices in positive ion mode, some have been investigated for negative polarity detection, though with a generally lower signal-to-noise ratio.[6][7]
Quantitative Data Summary
The performance of CHCA and its derivatives in mass spectrometry can be influenced by various factors, including the analyte type and the ionization mode. The following table summarizes key findings from comparative studies.
| Matrix | Ion Mode | Analyte | Key Findings | Reference |
| CHCA | Positive | Lipids | Excellent matrix for in situ analysis of lipids on tissue sections. | [1] |
| CHCA | Negative | Lipids | Signal is often suppressed by the formation of matrix clusters. | [8] |
| 9-Aminoacridine (9-AA) | Negative | Lipids | Leads to very good signal-to-noise ratio and contrast in ion images. | [1] |
| 4-Phenyl-α-cyanocinnamic acid amide (Ph-CCA-NH2) | Negative | Lipids | Displays superior sensitivity and reproducibility compared to commonly employed matrices. | [3][4][5] |
| CHCA Derivatives (general) | Negative | Lipids | Generally lower signal-to-noise ratio compared to positive ion mode. | [6][7] |
Experimental Protocols
Protocol 1: CHCA Matrix Solution Preparation (Saturated Method)
This protocol describes the preparation of a saturated CHCA matrix solution, a common starting point for MALDI analysis.
Materials:
-
α-cyano-4-hydroxycinnamic acid (CHCA)
-
Acetonitrile (ACN)
-
Proteomics-grade water
-
Trifluoroacetic acid (TFA)
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Prepare a solvent mixture of 50% acetonitrile and 50% proteomics-grade water with 0.1% TFA. Other solvent compositions, such as 70% acetonitrile, can also be used.[9]
-
Add 10-25 mg of CHCA to a 1.0 mL microcentrifuge tube.[9]
-
Add 1.0 mL of the solvent mixture to the tube.
-
Vortex the tube vigorously to dissolve the CHCA.[9]
-
If the CHCA is not fully soluble, centrifuge the tube to pellet the undissolved solid.[9]
-
Carefully transfer the supernatant, which is the saturated matrix solution, to a new clean tube.[9] The solution can be stored in a refrigerator for a few days.[10]
Protocol 2: Dried-Droplet Sample Deposition
This is a standard method for applying the matrix and analyte to the MALDI target plate.
Materials:
-
Prepared CHCA matrix solution
-
Lipid sample solution
-
MALDI target plate
-
Pipettor and tips
Procedure:
-
Mix the CHCA matrix solution with the lipid sample solution. A 1:1 (v/v) ratio is a common starting point, but this can be optimized.[11]
-
Pipette 0.2 to 1.0 µL of the mixture onto a spot on the MALDI target plate.[9]
-
Allow the droplet to air-dry at room temperature, which allows for the co-crystallization of the matrix and sample.[9]
-
Once the spot is completely dry, the plate can be loaded into the mass spectrometer for analysis.
Protocol 3: Matrix Application for Tissue Imaging (Spraying)
For MALDI imaging mass spectrometry of lipids in tissue sections, automated spraying is a common method for matrix application.
Materials:
-
CHCA matrix solution (e.g., 5 mg/mL in 80:20 ACN:H₂O)[12]
-
Tissue section mounted on a MALDI target slide
-
Automated matrix sprayer (e.g., TM Sprayer)
Procedure:
-
Prepare the CHCA matrix solution at the desired concentration. A common concentration is 5 mg/mL in 80:20 ACN:H₂O.[12]
-
Mount the tissue section on a MALDI-compatible slide.
-
Place the slide in the automated sprayer.
-
Set the sprayer parameters. For example, a solvent flow rate of 0.05 mL/min, 16 passes, a velocity of 1350 mm/s, and a nozzle temperature of 60°C have been used.[12]
-
Initiate the spraying process to evenly coat the tissue section with the matrix.
-
Allow the matrix to dry completely before analysis.
Visualizations
References
- 1. MALDI Mass Spectrometry Imaging of lipids in positive and negative ion mode — HTX Imaging [htximaging.com]
- 2. MALDI mass spectrometry imaging of lipids in positive ion mode with α -cyano-4-hydroxycinnamic acid and in negative ion mode with 9-aminoacridine as matrices – MS Imaging [ms-imaging.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Phenyl-α-cyanocinnamic acid amide: screening for a negative ion matrix for MALDI-MS imaging of multiple lipid classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Phenyl-α-cyanocinnamic acid amide: screening for a negative ion matrix for MALDI-MS imaging of multiple lipid classes. | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Investigation of Novel CHCA-Derived Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced Sensitivity for High Spatial Resolution Lipid Analysis by Negative Ion Mode MALDI Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. proteochem.com [proteochem.com]
- 10. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 11. ars.usda.gov [ars.usda.gov]
- 12. Effect of MALDI Matrices on Lipid Analyses of Biological Tissues using MALDI-2 Post-Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: On-Target Recrystallization of 4-Cyanocinnamic Acid for Mass Spectrometry Applications
Introduction
4-Cyanocinnamic acid is a crucial matrix material in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, particularly for the analysis of peptides and small molecules. The quality of the MALDI mass spectrum is highly dependent on the co-crystallization of the analyte with the matrix on the target plate. Proper on-target recrystallization is essential for creating a homogenous crystalline surface, which leads to enhanced signal intensity, improved resolution, and better shot-to-shot reproducibility. This application note provides a detailed protocol for the on-target recrystallization of this compound using the widely adopted "dried droplet" method.
Data Presentation: Solvent Systems for Matrix Preparation
While specific quantitative solubility data for this compound is not extensively documented, the following table summarizes effective solvent systems and concentrations commonly used for the closely related and structurally similar MALDI matrix, α-cyano-4-hydroxycinnamic acid (CHCA). These systems are recommended as a starting point for the preparation of this compound solutions.
| Solvent System | Component Ratio (v/v/v) | Typical Concentration (mg/mL) | Notes |
| Acetonitrile / Water / TFA | 50:50:0.1 | 5 - 10 | A standard solvent system for peptides.[1] |
| Acetonitrile / Water / TFA | 80:20:0.1 | 5 | Higher organic content can aid in dissolving more hydrophobic analytes.[1] |
| Acetonitrile / Ethanol / Water / TFA | 84:13:3:0.1 | ~8 | A multi-component system that can produce fine crystals.[2] |
| Methanol | 100% | Saturated Solution | Suitable for some applications, though may dry too quickly. |
| Ethanol / Water | 70:30 | Saturated Solution | Often used for general recrystallization. |
Experimental Protocol: On-Target Recrystallization via the Dried Droplet Method
This protocol details the "dried droplet" method for the on-target co-crystallization of an analyte with this compound on a MALDI target plate.
Materials:
-
This compound
-
Analyte of interest
-
Acetonitrile (ACN), HPLC grade
-
Ethanol (EtOH), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Trifluoroacetic acid (TFA), sequencing grade
-
Ultrapure water
-
MALDI target plate
-
Micropipettes and tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Matrix Solution Preparation:
-
Prepare a saturated or near-saturated solution of this compound (e.g., 5-10 mg/mL) in a suitable solvent system from the table above. A common choice is 50% acetonitrile in water with 0.1% TFA.[1]
-
Vortex the solution vigorously for at least 30 seconds to ensure thorough mixing.
-
Centrifuge the solution to pellet any undissolved matrix material. Use the supernatant for the following steps.
-
-
Analyte Solution Preparation:
-
Dissolve the analyte of interest in a solvent compatible with both the analyte and the matrix solution. Typically, a concentration of 1-10 µM in 0.1% TFA is suitable for peptides.
-
-
Analyte-Matrix Mixture Preparation:
-
In a microcentrifuge tube, mix the analyte solution and the matrix solution. The ratio can be varied, but a common starting point is 1:9 (v/v) of analyte to matrix solution. For less concentrated analytes, a 1:1 ratio may be more effective.
-
Gently vortex the mixture.
-
-
On-Target Deposition and Recrystallization:
-
Pipette 0.5 - 1.0 µL of the analyte-matrix mixture onto a spot on the MALDI target plate.
-
Allow the droplet to air-dry at room temperature. Do not apply heat, as this can lead to the formation of irregular crystals.
-
As the solvent evaporates, the analyte and matrix will co-crystallize, forming a solid spot ready for analysis.
-
-
(Optional) On-Target Washing:
-
For samples containing salts or other impurities, a gentle on-target wash can be performed after the spot has completely dried.
-
Carefully place a small droplet (0.5 µL) of cold, ultrapure water or 0.1% TFA onto the crystallized spot for a few seconds.
-
Remove the wash droplet by gently touching the edge of the droplet with a pipette tip or by shaking it off. This step should be performed quickly to avoid dissolving the analyte-matrix crystals.
-
-
Analysis:
-
Insert the MALDI target plate into the mass spectrometer for analysis.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the on-target recrystallization protocol.
References
Application of 4-Cyanocinnamic Acid in Proteomics for Protein Identification
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyanocinnamic acid (CCA) and its derivatives are organic compounds crucial to the field of proteomics, primarily serving as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry (MS). This technique is a cornerstone for the identification and characterization of proteins and peptides. The matrix plays a pivotal role by co-crystallizing with the analyte (peptides from a protein digest) and absorbing the laser energy, which leads to a soft ionization of the analyte molecules. This process allows for the analysis of large biomolecules without significant fragmentation.
A notable advancement in this area is the development of 4-chloro-α-cyanocinnamic acid (Cl-CCA), a rationally designed matrix that has demonstrated superior performance compared to the commonly used α-cyano-4-hydroxycinnamic acid (CHCA).[1][2] Cl-CCA offers significant improvements in sensitivity and peptide recovery, leading to more comprehensive protein identification.[1][3] This is particularly advantageous in proteomic analyses where samples may be limited. The enhanced performance of Cl-CCA is attributed to its ability to provide a more uniform response to peptides with varying basicity.[1]
This document provides detailed application notes and experimental protocols for the use of this compound derivatives in proteomics, with a focus on protein identification via MALDI-MS.
Key Advantages of 4-Chloro-α-cyanocinnamic Acid (Cl-CCA)
Recent studies have highlighted several advantages of using Cl-CCA as a MALDI matrix over the traditional CHCA matrix:
-
Increased Sensitivity: Cl-CCA has been shown to provide a substantial increase in sensitivity, with reports of up to a tenfold improvement for certain peptides.[4]
-
Enhanced Sequence Coverage: For protein digests, using Cl-CCA can lead to a significant increase in protein sequence coverage, allowing for more confident protein identification.[1][2] For instance, in the analysis of a 1 fmol bovine serum albumin (BSA) in-solution digest, Cl-CCA increased the sequence coverage to 48%, compared to just 4% with CHCA.[1][3]
-
Reduced Bias: Cl-CCA exhibits less bias for arginine-containing peptides, leading to a more even representation of peptides in the mass spectrum.[4]
-
Improved Analysis of Labile Peptides: Due to its "cooler" nature, Cl-CCA results in less fragmentation of labile peptides, such as phosphopeptides, during the ionization process.[4][5]
-
Detection of Acidic and Neutral Peptides: The improved protonation reactivity of Cl-CCA allows for the detection of a greater number of acidic to neutral peptides, which are often suppressed when using CHCA.[6][7]
Quantitative Data Summary
The following tables summarize the quantitative improvements observed when using 4-chloro-α-cyanocinnamic acid (Cl-CCA) compared to α-cyano-4-hydroxycinnamic acid (CHCA).
| Protein Digest | Amount on Target | Matrix | Sequence Coverage (%) | Number of Identified Peptides | Reference |
| Bovine Serum Albumin (BSA) | 1 fmol (in-solution) | Cl-CCA | 48 | Not Specified | [1][3] |
| Bovine Serum Albumin (BSA) | 1 fmol (in-solution) | CHCA | 4 | Not Specified | [1][3] |
| Bovine Serum Albumin (BSA) | 25 fmol (in-gel) | Cl-CCA | Unambiguous Identification | Not Specified | [1][2][3] |
| Bovine Serum Albumin (BSA) | 25 fmol (in-gel) | CHCA | Ambiguous/No Identification | Not Specified | [1][2][3] |
| Protein Digest | Protease | Matrix | Superiority in Identified Peptides | Superiority in Sequence Coverage | Reference |
| Standard Proteins | Trypsin | Cl-CCA | Yes | Yes | [6][7] |
| Standard Proteins | Chymotrypsin | Cl-CCA | Yes | Yes | [6][7] |
| Standard Proteins | Pepsin | Cl-CCA | Yes | Yes | [6][7] |
Experimental Protocols
This section provides detailed protocols for the preparation of samples and the MALDI matrix for protein identification experiments.
Protocol 1: In-Solution Protein Digestion
This protocol describes the digestion of proteins in a solution, a common sample preparation step before MALDI-MS analysis.
Materials:
-
Protein sample
-
Ammonium bicarbonate (50 mM)
-
Trypsin solution (1 µg/µl)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the protein sample in 50 mM ammonium bicarbonate.
-
Add trypsin to the protein solution at a ratio of 1:50 (w/w) of trypsin to protein.
-
Incubate the mixture overnight at 37°C.
-
Stop the digestion by adding TFA to a final concentration of 0.1%.
-
The resulting peptide mixture is now ready for MALDI-MS analysis. For dilute samples, further dilution with 30% ACN/0.1% TFA may be required to achieve the desired final concentration.[1]
Protocol 2: MALDI Sample Preparation using the Dried-Droplet Method
This is a standard method for preparing samples for MALDI-MS analysis.
Materials:
-
Digested peptide solution (from Protocol 1)
-
Matrix solution (see below for preparation)
-
MALDI target plate (e.g., polished stainless steel)
Matrix Solution Preparation (Cl-CCA):
-
Prepare a 30 mM solution of 4-chloro-α-cyanocinnamic acid (Cl-CCA) in 70% acetonitrile (ACN).[1]
-
Alternatively, a solution of 5 mg/ml Cl-CCA in acetonitrile:0.1% TFA (80:20) can be used.[4]
Matrix Solution Preparation (CHCA - for comparison):
-
Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile:water with 0.1% TFA.[8]
-
Alternatively, a solution of 5 mg/ml CHCA in acetonitrile:0.1% TFA (50:50) can be used.[4]
Procedure:
-
Spot 1 µl of the digested peptide solution onto the MALDI target plate.
-
Immediately add 0.5 µl of the matrix solution to the peptide droplet on the target plate.[1]
-
Allow the mixture to air dry completely at room temperature.[1]
-
The co-crystallized sample is now ready for analysis in the MALDI mass spectrometer.
Protocol 3: Affinity Sample Preparation with CHCA
This protocol integrates sample purification with the sample preparation, which is particularly useful for crude peptide mixtures.[9][10]
Materials:
-
Aqueous peptide sample
-
α-cyano-4-hydroxycinnamic acid (CHCA) solution (1 g/L in 99% acetone, 0.2% TFA)
-
Prestructured sample supports (e.g., with anchors)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Deposit a small volume of the CHCA solution onto the anchors of the prestructured sample support and allow it to dry, forming a microcrystalline layer.[10]
-
Acidify the aqueous peptide sample by adding TFA to a final concentration of at least 0.2% (v/v).[10]
-
Deposit approximately 2 µl of the acidified peptide sample onto the CHCA matrix layer.[10]
-
The peptides will bind to the CHCA crystals, while contaminants can be washed away.
-
After a short incubation, the remaining sample solution can be removed.[10]
-
The purified and co-crystallized sample is then ready for MALDI-MS analysis.
Visualizations
The following diagrams illustrate the experimental workflow for protein identification using this compound as a MALDI matrix.
Caption: General workflow for protein identification using MALDI-TOF MS.
Caption: Logical comparison of CHCA and Cl-CCA matrices for protein identification.
References
- 1. pnas.org [pnas.org]
- 2. 4-Chloro-alpha-cyanocinnamic acid is an advanced, rationally designed MALDI matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oipub.com [oipub.com]
- 4. Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the New MALDI Matrix 4-Chloro-Alpha-Cyanocinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison between the matrices alpha-cyano-4-hydroxycinnamic acid and 4-chloro-alpha-cyanocinnamic acid for trypsin, chymotrypsin, and pepsin digestions by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 9. Alpha-cyano-4-hydroxycinnamic acid affinity sample preparation. A protocol for MALDI-MS peptide analysis in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Analysis of Synthetic Polymers Using 4-Cyanocinnamic Acid in MALDI-TOF MS
Introduction
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful analytical technique for the characterization of synthetic polymers, providing valuable information on molecular weight, molecular weight distribution, and end-group analysis. The choice of matrix is critical for successful MALDI analysis, as it facilitates the desorption and ionization of the polymer analyte with minimal fragmentation.[1] 4-Cyanocinnamic acid (α-cyano-4-hydroxycinnamic acid, CHCA) is a widely used matrix for the analysis of a variety of analytes, including peptides and, notably, synthetic polymers, particularly those with lower molecular masses.[2][3] This application note provides a detailed protocol for the use of CHCA in the MALDI-TOF MS analysis of synthetic polymers, supported by quantitative data and a standardized workflow.
Principle
In MALDI-TOF MS, the analyte is co-crystallized with a large molar excess of a matrix compound. The matrix absorbs the energy from a pulsed laser, leading to the desorption and ionization of both the matrix and the analyte molecules. The ionized analytes are then accelerated in an electric field and their mass-to-charge ratio (m/z) is determined by their time of flight to the detector. CHCA is effective for polymers due to its strong absorption at the nitrogen laser wavelength (337 nm) commonly used in MALDI instruments.[3] For synthetic polymers, which are often less readily protonated than biopolymers, the addition of a cationizing agent is typically necessary to promote the formation of stable adducts (e.g., [M+Na]⁺ or [M+K]⁺).[4]
Application
CHCA is particularly well-suited for the analysis of polar synthetic polymers such as polyethylene glycols (PEGs).[2][5] It has been demonstrated to be effective for polymers with higher molecular masses as well, although care must be taken to differentiate between matrix and polymer peaks at the lower m/z range. The use of CHCA, alone or in combination with other matrices like 2,5-dihydroxybenzoic acid (DHB) and sinapinic acid (SA), can enhance the signal-to-noise ratio and improve the quality of the mass spectrum.[5]
Quantitative Data Summary
The selection of the matrix and sample preparation method significantly impacts the quality of the MALDI-TOF MS data. The following table summarizes key quantitative parameters for the analysis of synthetic polymers using CHCA and other common matrices.
| Polymer Analyte | Matrix System | Analyte Concentration | Matrix Concentration | Cationizing Agent | Key Findings | Reference |
| Polyethylene Glycol (PEG) (1400-10000 Da) | CHCA (single matrix) | Not specified | Not specified | Not specified | CHCA produced high signal-to-noise ratios among single matrices. | [5] |
| Polyethylene Glycol (PEG) (1400-10000 Da) | CHCA + SA (binary matrix) | Not specified | Not specified | Not specified | Produced the highest signal-to-noise ratios among binary matrices. | [5] |
| Polyethylene Glycol (PEG) (1400-10000 Da) | 2,5-DHB + CHCA + SA (tertiary matrix) | Not specified | Not specified | Not specified | Most effective in terms of signal-to-noise ratios. | [5] |
| PEG-NH2 | CHCA with Octadecylamine (ODA) co-matrix | Not specified | CHCA/ODA (5/2 mol ratio) | None specified | Selective formation of protonated ions, suppressing Na+ and K+ adducts. | [6] |
| PEG-6000 | CHCA | Not specified | Not specified | Not specified | Suitable for analysis, with specific peak intensities observed. | [2] |
| Water-soluble polysiloxane | CHCA | Not specified | Not specified | Sodium ions present | Resulted in narrow and symmetric molecular-weight distribution. | [7] |
Experimental Protocols
Materials and Reagents
-
Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA)
-
Polymers: e.g., Polyethylene glycol (PEG), Polystyrene (PS), Polymethyl methacrylate (PMMA)
-
Cationizing Agent (optional but recommended): Sodium trifluoroacetate (NaTFA), Sodium chloride (NaCl), or other alkali metal salts
-
Solvents: High-purity solvents such as tetrahydrofuran (THF), acetone, acetonitrile (ACN), and water are required. The choice of solvent will depend on the solubility of the polymer. It is advisable to use the same solvent for the matrix and the analyte to ensure homogeneous co-crystallization.[4]
Equipment
-
MALDI-TOF Mass Spectrometer
-
MALDI target plate (e.g., stainless steel)
-
Micropipettes
-
Vortex mixer
Protocol 1: Dried-Droplet Method
The dried-droplet method is the most common sample preparation technique for MALDI-MS.[4]
-
Solution Preparation:
-
Matrix Solution: Prepare a saturated solution of CHCA in an appropriate solvent (e.g., 10 mg/mL in ACN/water 1:1, v/v).[8]
-
Analyte Solution: Dissolve the synthetic polymer in a suitable solvent to a concentration of approximately 1-2 mg/mL.[8]
-
Cationizing Agent Solution (if used): Prepare a solution of the cationizing agent (e.g., 1 mM NaCl in water).[8]
-
-
Sample Spotting:
-
Mix the analyte solution, matrix solution, and cationizing agent solution in a typical molar ratio of analyte:matrix:cation of 1:1000:10. A common volumetric ratio is 1:10:1 (analyte:matrix:cation).
-
Vortex the mixture thoroughly.
-
Spot 0.5 - 1.0 µL of the mixture onto the MALDI target plate.[8]
-
Allow the droplet to air dry at room temperature. A thin, uniform crystalline film should form.
-
Protocol 2: Two-Layer (Overlay) Method
This method can be beneficial for polymers that are difficult to analyze with the dried-droplet method and can help in suppressing alkali metal ion adducts when used with specific co-matrices.[6]
-
First Layer (Matrix):
-
Prepare a solution of CHCA, and if desired, a co-matrix such as octadecylamine (ODA), in a suitable solvent.[6]
-
Spot 0.5 µL of this solution onto the MALDI target plate and allow it to dry completely.
-
-
Second Layer (Analyte):
-
Prepare the analyte solution in a solvent that does not dissolve the first matrix layer. For instance, if the first layer was deposited from chloroform, the analyte could be dissolved in water.[6]
-
Deposit 0.5 µL of the analyte solution on top of the dried matrix spot.
-
Allow the second layer to dry completely before analysis.
-
Experimental Workflow
Caption: Workflow for synthetic polymer analysis by MALDI-TOF MS using CHCA matrix.
Troubleshooting
-
Low Signal Intensity: Increase the laser power, optimize the matrix-to-analyte ratio, or try a different cationizing agent. The use of matrix mixtures (binary or tertiary) can also improve signal intensity.[5]
-
Poor Resolution: Ensure homogeneous co-crystallization. The two-layer method may provide better results. Recrystallizing the matrix can also improve crystal quality.
-
Complex Spectra (Multiple Adducts): The presence of both protonated and various salt adducts ([M+H]⁺, [M+Na]⁺, [M+K]⁺) can complicate spectra.[9] To simplify, intentionally add a specific cationizing salt (e.g., NaTFA) to promote the formation of a single adduct type.[10] Alternatively, use co-matrices like ODA to suppress salt adducts and favor protonation.[6][9]
-
Matrix Interference: CHCA can produce background ions in the low mass range. Ensure the polymer's mass range does not significantly overlap with the matrix signals.
Conclusion
This compound is a versatile and effective matrix for the MALDI-TOF MS analysis of a range of synthetic polymers. By following the detailed protocols and considering the troubleshooting advice provided in this application note, researchers can obtain high-quality mass spectra for the accurate characterization of polymer molecular weight and structure. The choice between the dried-droplet and two-layer methods, along with the potential use of co-matrices and specific cationizing agents, provides flexibility to optimize the analysis for different polymer systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CHCA MALDI Matrix 25 mg - α-Cyano-4-hydroxycinnamic acid (CHCA) MALDI-MS Matrix - ProteoChem [proteochem.com]
- 4. tytlabs.co.jp [tytlabs.co.jp]
- 5. oak.go.kr [oak.go.kr]
- 6. research.tue.nl [research.tue.nl]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Application Notes and Protocols for 4-Cyanocinnamic Acid (CHCA) as a Matrix in High-Throughput Screening for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) has emerged as a powerful, label-free technology for high-throughput screening (HTS) in drug discovery. Its speed, sensitivity, and compatibility with a wide range of analytes make it an attractive alternative to traditional fluorescence- or luminescence-based assays. A critical component of successful MALDI-MS is the choice of matrix, which co-crystallizes with the analyte and facilitates its desorption and ionization.
4-Cyanocinnamic acid (α-cyano-4-hydroxycinnamic acid, CHCA) is a widely used matrix for the analysis of peptides and small molecules, making it highly suitable for a variety of HTS applications, including enzyme inhibition and receptor-ligand binding assays. This document provides detailed application notes and protocols for the use of CHCA as a matrix in HTS for drug discovery.
Advantages and Considerations of CHCA as an HTS Matrix
Advantages:
-
High Sensitivity: CHCA enables the detection of peptides and small molecules in the low femtomole to attomole range, which is crucial for identifying potent drug candidates.
-
Robust and Reproducible: When prepared and deposited correctly, CHCA forms a homogenous crystalline layer, leading to reproducible signal intensities across a target plate, a key requirement for reliable HTS data.
-
Versatility: CHCA is effective for a broad range of analytes, including peptides, small molecule drugs, and nucleotides.
-
Compatibility with Automation: Protocols using CHCA can be readily adapted for automated liquid handling and spotting systems, enabling the high-throughput analysis of 384-, 1536-, and even higher density well plates.
Considerations:
-
Matrix Interference: CHCA can produce background ions in the low mass range (< 700 m/z), which may interfere with the detection of small molecule analytes. Careful optimization of matrix preparation and the use of matrix derivatives or binary matrices can mitigate this issue.
-
Analyte Suppression: The presence of salts and detergents in assay buffers can suppress the analyte signal. While MALDI-MS is more tolerant to contaminants than electrospray ionization (ESI), buffer optimization or a desalting step may be necessary.
-
"Hot Spot" Formation: Inconsistent crystallization can lead to "hot spots" of high signal intensity, affecting reproducibility. Automated and rapid deposition techniques help to minimize this effect.
Quantitative Data Summary
The following tables summarize quantitative data from representative HTS assays using CHCA as the MALDI matrix.
Table 1: Kinase Inhibition Assay Data
| Compound | Target Kinase | Substrate Peptide | IC50 (µM) | Reference |
| Staurosporine | SIK2 | CHKtide | 0.02 | [1] |
| HG-9-91-01 | SIK2 | CHKtide | 0.15 | [1] |
| YKL-05-099 | SIK2 | CHKtide | 1.2 | [1] |
| Dasatinib | ABL(H) | ABLtide | 0.001 | [2] |
| Imatinib | ABL(H) | ABLtide | 0.25 | [2] |
Table 2: cGAS Inhibition Assay Data
| Compound ID | Inhibition at 10 µM (%) | IC50 (µM) | Reference |
| Hit 1 | 95 | 0.5 | [3][4] |
| Hit 2 | 92 | 1.2 | [3][4] |
| Hit 3 | 88 | 2.5 | [3][4] |
Experimental Protocols
Protocol 1: General Preparation of CHCA Matrix Solution
This protocol describes the preparation of a standard CHCA matrix solution suitable for a wide range of HTS applications.
Materials:
-
α-Cyano-4-hydroxycinnamic acid (CHCA), high purity
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Ultrapure water
Procedure:
-
Prepare a stock solution of 10 mg/mL CHCA in a solvent mixture of 50:50 (v/v) ACN:ultrapure water with 0.1% TFA.
-
Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution.
-
For optimal performance, especially for highly sensitive applications, prepare the matrix solution fresh daily. The solution can be stored at 4°C for up to a week, protected from light.
Note: For improved sensitivity, especially for peptide analysis, an optimized CHCA concentration of 0.1 mg/mL in 20% ACN/0.1% aqueous TFA can be used. This has been shown to increase sensitivity by 100- to 1000-fold compared to the conventional concentration.[1]
Protocol 2: High-Throughput Screening for Kinase Inhibitors
This protocol outlines a MALDI-MS-based HTS assay to identify inhibitors of a target kinase. The principle is to measure the conversion of a substrate peptide to its phosphorylated product.
Workflow Diagram:
High-throughput kinase inhibitor screening workflow.
Materials:
-
Target kinase
-
Kinase substrate peptide
-
ATP
-
Compound library
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
CHCA matrix solution (as prepared in Protocol 1)
-
1536-well assay plates
-
MALDI target plate (e.g., 1536-well format AnchorChip)
-
Acoustic liquid handler (e.g., Echo)
-
MALDI-TOF mass spectrometer
Procedure:
-
Assay Plate Preparation:
-
Dispense the target kinase in assay buffer to all wells of a 1536-well plate.
-
Dispense the compound library (typically at a single high concentration for primary screening, e.g., 10 µM) to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
-
Reaction Initiation:
-
Initiate the kinase reaction by dispensing a mixture of the substrate peptide and ATP to all wells. Final concentrations should be at the Km for both, if known.
-
-
Incubation:
-
Incubate the assay plate at room temperature for a predetermined time (e.g., 60 minutes). The reaction time should be optimized to ensure the reaction is in the linear range.
-
-
Reaction Quenching and Sample Preparation:
-
Quench the reaction by adding an equal volume of the CHCA matrix solution. The acidic nature of the matrix solution will stop the enzymatic reaction.
-
-
Sample Spotting:
-
Using an acoustic liquid handler, transfer a small volume (e.g., 20-50 nL) of the quenched reaction mixture from each well of the assay plate to the corresponding spot on a 1536-well MALDI target plate.
-
Allow the spots to air dry completely.
-
-
MALDI-MS Analysis:
-
Acquire mass spectra from each spot on the MALDI target plate in positive ion mode. The mass range should be set to detect both the substrate and the phosphorylated product peptides.
-
-
Data Analysis:
-
Calculate the percent conversion of the substrate to product for each well.
-
Determine the percent inhibition for each compound relative to the positive controls.
-
Identify hits based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Validate hits through dose-response experiments to determine IC50 values.
-
Protocol 3: High-Throughput Screening for Receptor-Ligand Binding
This protocol describes a MALDI-MS-based affinity selection assay to screen for small molecule binders to a target receptor. The principle involves incubating the target protein with a compound library, separating the protein-ligand complexes from unbound compounds, and then detecting the bound ligands by MALDI-MS.
Workflow Diagram:
Affinity selection-mass spectrometry workflow.
Materials:
-
Purified target receptor protein
-
Compound library
-
Incubation buffer (e.g., PBS)
-
Size-exclusion chromatography (SEC) plates (e.g., 384-well format)
-
Elution buffer (e.g., 50% ACN, 0.1% TFA)
-
CHCA matrix solution (as prepared in Protocol 1)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Incubation:
-
In a 384- or 1536-well plate, incubate the target receptor protein with individual compounds from the library.
-
-
Separation:
-
Transfer the incubation mixtures to an SEC plate.
-
Centrifuge the SEC plate to separate the larger protein-ligand complexes (which are retained by the resin) from the smaller, unbound compounds (which pass through).
-
-
Elution:
-
Wash the SEC resin to remove any remaining unbound compounds.
-
Elute the bound ligands from the protein by adding an elution buffer that denatures the protein.
-
-
Sample Preparation and Spotting:
-
Mix the eluate containing the bound ligands with the CHCA matrix solution.
-
Spot the mixture onto a MALDI target plate and allow it to dry.
-
-
MALDI-MS Analysis:
-
Acquire mass spectra from each spot to identify the mass of the bound ligand.
-
-
Hit Identification:
-
Correlate the detected masses with the masses of the compounds in the library to identify the hits.
-
Signaling Pathway Analysis
While direct, large-scale signaling pathway elucidation using CHCA-based MALDI-MS HTS is still an emerging application, the technology can be a valuable tool for dissecting specific protein-protein interactions within a pathway. For instance, a high-throughput MALDI-MS method has been developed to study the ligand-mediated coupling selectivity of G protein-coupled receptors (GPCRs) to their downstream G protein partners.[4][5] This allows for the screening of compounds that can modulate specific GPCR signaling cascades.
Signaling Pathway Diagram Example: GPCR-G Protein Coupling
Simplified GPCR signaling pathway.
By using a MALDI-MS assay to quantify the formation of the GPCR-G protein complex, researchers can screen for ligands that either promote (agonists) or block (antagonists) this initial step in the signaling cascade.
Conclusion
This compound is a versatile and robust matrix for MALDI-MS-based high-throughput screening in drug discovery. The protocols provided here for enzyme inhibition and receptor-ligand binding assays offer a starting point for developing customized HTS campaigns. The speed, sensitivity, and label-free nature of this technology, combined with the reliability of CHCA, make it a valuable tool for accelerating the identification of new drug candidates. As automation and data analysis software continue to advance, the role of MALDI-MS in HTS is expected to expand further, enabling the exploration of a wider range of biological targets and signaling pathways.
References
- 1. Identifying Inhibitors of Inflammation: A Novel High-Throughput MALDI-TOF Screening Assay for Salt-Inducible Kinases (SIKs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Evolution of MALDI-TOF Mass Spectrometry toward Ultra-High-Throughput Screening: 1536-Well Format and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MS Software | Bruker [bruker.com]
- 4. MALDI MS-based Lipidomics Data Analysis Using SimLipid Software [premierbiosoft.com]
- 5. Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
reducing matrix cluster formation with 4-Cyanocinnamic acid in MALDI-TOF
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with 4-Cyanocinnamic acid (CHCA) matrix in MALDI-TOF mass spectrometry, specifically focusing on the reduction of matrix cluster formation.
Troubleshooting Guide
This guide addresses common issues encountered during sample preparation with CHCA matrix, offering potential causes and solutions in a question-and-answer format.
Question: I am observing significant matrix cluster signals in the low mass range (m/z < 1200) of my MALDI spectra, which interfere with my analyte peaks. How can I reduce this?
Answer:
Matrix cluster formation is a common issue with CHCA, often exacerbated by the presence of alkali salts.[1][2][3] Several strategies can be employed to minimize these interfering signals:
-
Incorporate Additives into the Matrix Solution: The addition of certain ammonium salts to the CHCA matrix solution can effectively suppress cluster formation and enhance analyte signals.[1][2][4] Monoammonium phosphate is particularly effective.[1][2][3][4]
-
Post-Crystallization Washing: Washing the dried sample spot on the MALDI plate can remove alkali salts that contribute to cluster formation.[1][2][3] While deionized water can be used, washing with ammonium salt solutions like diammonium citrate or monobasic ammonium phosphate is more effective.[1][2]
-
Combined Approach: For optimal results, a combination of adding ammonium salts to the matrix and performing a post-crystallization wash can lead to a substantial improvement in sensitivity (approximately 3-5 fold) and spectral quality.[1][2][3]
Question: My analyte signal is weak and the signal-to-noise ratio is poor. Could this be related to my CHCA matrix preparation?
Answer:
Yes, poor signal intensity can be directly linked to the matrix preparation and the presence of matrix clusters. The same strategies that reduce matrix clusters often lead to enhanced analyte signals.
-
Additive Effects: Adding 10 mM monobasic ammonium phosphate to the CHCA matrix has been shown to not only suppress cluster formation but also increase the analyte signal by 50-100%.[2]
-
Washing: A post-crystallization wash can significantly improve the signal-to-noise ratio by removing interfering salt adducts.[4]
-
Solvent Composition: The choice of solvent for dissolving the CHCA matrix is crucial. A common starting point is a solution of 50% acetonitrile, 50% proteomics grade water, and 0.1% TFA.[5] The hydrophobicity of the solvent should be matched with the analyte for optimal co-crystallization.[6]
Question: I am struggling to obtain a homogenous crystal layer on my MALDI plate, leading to inconsistent results. What can I do?
Answer:
Achieving a uniform co-crystallization of the matrix and analyte is critical for reproducible MALDI analysis.[3] The following techniques can improve crystal homogeneity:
-
Dried Droplet Method: This is a common and straightforward method where a small volume (0.2 to 1.0 µL) of the sample-matrix mixture is applied to the MALDI plate and allowed to air dry at room temperature.[5]
-
Thin Layer Method: This method can also provide a more homogenous sample spot, although it is a more complex technique.[5]
-
Matrix Solution Preparation: Ensure your CHCA matrix solution is properly prepared. For a saturated solution, vigorously vortex the CHCA in the chosen solvent and then centrifuge to pellet any undissolved matrix, using the supernatant for your experiments.[5]
-
Slow Crystallization: For samples with high concentrations of involatile additives, a slower crystallization process can help overcome the suppressive effects on matrix crystal formation.[7][8]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of matrix cluster formation with CHCA?
A1: The primary cause of CHCA matrix cluster formation is contamination of the MALDI sample with alkali salts (sodium and potassium).[1][2][3] These salts promote the formation of matrix adducts and clusters, which are visible as strong signals in the low mass range of the spectrum (typically below m/z 1200).[1][2][3]
Q2: What are the recommended concentrations for ammonium salt additives in the CHCA matrix?
A2: The optimal concentration of ammonium salt additives can vary, but studies have shown effective cluster suppression and signal enhancement with the following concentrations:
-
Monoammonium phosphate: A concentration range of 0-20 mM has been studied, with 10 mM showing significant improvement.[2] Another study suggests 6 mM as the optimal concentration.[9]
-
Ammonium citrate: Concentrations between 1-4 mM have been investigated.[9]
Q3: Can I use other additives besides ammonium salts?
A3: Yes, other additives have been explored to improve MALDI performance with CHCA. For instance, weak bases and glycerol have been used to enhance peptide ion formation and suppress matrix clusters.[10] Sugars like fructose and fucose have also been shown to be effective matrix additives, particularly for DNA analysis, by minimizing excess laser energy transfer.[11]
Q4: What is a standard protocol for preparing a CHCA matrix solution?
A4: A widely used protocol for preparing a saturated CHCA matrix solution is as follows:
-
Dissolve 10-25 mg of CHCA in 1.0 mL of a solvent mixture, typically 50% acetonitrile, 50% proteomics grade water, and 0.1% TFA.[5]
-
Vortex the solution vigorously.[5]
-
If not fully dissolved, centrifuge the tube and transfer the supernatant to a new tube. This supernatant is the saturated matrix solution.[5]
Q5: How does the hydrophobicity of the matrix and analyte affect the results?
A5: Matching the hydrophobicity of the matrix with the analyte is a key principle for achieving good co-crystallization and signal in MALDI.[6] CHCA is considered a more hydrophobic matrix, making it well-suited for the analysis of many tryptic peptides.[6]
Experimental Protocols
Protocol 1: CHCA Matrix Preparation with Ammonium Phosphate Additive
This protocol describes the preparation of a CHCA matrix solution containing monoammonium phosphate to suppress matrix cluster formation.
-
Prepare the Solvent: Create a solvent mixture of 50% acetonitrile, 50% deionized water, and 0.1% trifluoroacetic acid (TFA).
-
Prepare Ammonium Phosphate Stock: Prepare a 100 mM stock solution of monobasic ammonium phosphate in deionized water.
-
Prepare CHCA/Ammonium Phosphate Solution: Add the ammonium phosphate stock solution to the CHCA solvent to achieve a final concentration of 10 mM ammonium phosphate.
-
Dissolve CHCA: Add CHCA to the ammonium phosphate-containing solvent to a final concentration of 5 mg/mL.[4]
-
Vortex: Vortex the solution thoroughly to ensure the CHCA is fully dissolved.
-
Sample Mixing: Mix your analyte solution with the prepared CHCA matrix solution, typically in a 1:1 to 1:9 (sample:matrix) ratio.[4][12]
-
Spotting: Deposit 0.5 - 1.0 µL of the mixture onto the MALDI target plate and allow it to air dry.
Protocol 2: Post-Crystallization Washing of MALDI Spots
This protocol details the washing step to remove salts and reduce matrix clusters after the sample-matrix spot has dried.
-
Prepare Washing Solution: Prepare a washing solution of either deionized water or an ammonium salt buffer (e.g., 10 mM diammonium citrate, pH 4.8, or 10 mM monobasic ammonium phosphate, pH 4.4).[2]
-
Sample Preparation: Prepare your sample spot on the MALDI plate using your standard CHCA matrix protocol and allow it to dry completely.
-
Washing: Carefully place a 1.5 µL droplet of the washing solution on top of the dried sample spot.[2]
-
Incubation: Allow the washing solution to sit on the spot for 3-5 seconds.[2]
-
Removal of Washing Solution: Quickly and carefully remove the supernatant from the spot using a pipette or by blowing it off with compressed air.[2]
-
Drying: Allow the spot to air dry completely before analysis.
Quantitative Data Summary
| Additive | Concentration | Effect on Matrix Clusters | Effect on Analyte Signal | Reference |
| Monoammonium Phosphate | 10 mM | Suppressed cluster formation | 50-100% increase | [2] |
| Monoammonium Phosphate | 6 mM | Significant reduction | Maximized peptide signals | [9] |
| Diammonium Citrate | 1-4 mM | Significant reduction | Minimal negative effect | [9] |
| Combined Additive and Washing | - | Substantial suppression | ~3-5 fold improvement in sensitivity | [1][3] |
Visualizations
References
- 1. Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. proteochem.com [proteochem.com]
- 6. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lab.rockefeller.edu [lab.rockefeller.edu]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Sugar additives for MALDI matrices improve signal allowing the smallest nucleotide change (A:T) in a DNA sequence to be resolved - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ars.usda.gov [ars.usda.gov]
Technical Support Center: Minimizing Fragmentation of Labile Molecules with 4-Cyanocinnamic Acid (CHCA) in MALDI-MS
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize the fragmentation of labile molecules when using 4-cyanocinnamic acid (CHCA) as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry.
Frequently Asked Questions (FAQs)
Q1: Why does my labile analyte show significant fragmentation when I use CHCA as the matrix?
A1: this compound (CHCA) is considered a "hot" or high-energy matrix.[1] During the MALDI process, it readily absorbs laser energy and can transfer a significant amount of internal energy to the analyte molecules. This excess energy can lead to the fragmentation of fragile molecules, such as phosphopeptides or other labile compounds, through processes like in-source decay (ISD) and post-source decay (PSD).[1] The fragmentation can occur via both radical-induced and thermally activated pathways.[1]
Q2: I am observing a poor signal-to-noise ratio and a high number of matrix-related peaks in the low mass range. How can I address this?
A2: Interference from matrix clusters is a known issue with CHCA, particularly in the low molecular weight region.[2][3] To mitigate this, you can try the following:
-
Matrix Additives: Incorporating ammonium salts like ammonium citrate or diammonium hydrogen citrate (DAHC) into your CHCA matrix solution can help reduce the formation of matrix clusters and improve the ionization of your analyte.[1]
-
Alternative Matrices: For low molecular weight compounds, consider using an alternative matrix with different spectral interference regions. For instance, 4-chloro-α-cyanocinnamic acid (Cl-CCA) has been shown to provide a better signal-to-noise ratio for certain analytes.[3]
-
Sample Purity: Ensure your sample is properly desalted. The presence of salts and detergents can suppress the analyte signal and contribute to background noise.
Q3: Are there "cooler" alternatives to CHCA that are less likely to cause fragmentation of my labile molecules?
A3: Yes, several alternative matrices are considered "cooler" than CHCA and can be more suitable for labile molecules. A prominent example is 4-chloro-α-cyanocinnamic acid (Cl-CCA), a rationally designed matrix that has demonstrated superior performance in reducing fragmentation and improving sensitivity for labile peptides.[4][5][6][7][8] Other CHCA-based alternatives that may offer advantages include (E)-2-cyano-3-(naphthalen-2-yl)acrylic acid (NpCCA) and (2E)-3-(anthracen-9-yl)-2-cyanoprop-2enoic acid (AnCCA).[3][9]
Q4: How critical is the sample preparation technique when working with CHCA and labile molecules?
A4: Sample preparation is a crucial factor that significantly impacts the analytical performance when using CHCA.[10] The choice of target plate, crystallization method, and solvent system can all influence the co-crystallization of the matrix and analyte, which in turn affects the desorption and ionization processes and the resulting analyte ion signal intensities.[10] A well-prepared, homogeneous sample spot is essential for reproducible results and minimizing fragmentation.
Troubleshooting Guides
Issue 1: High Degree of Analyte Fragmentation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| CHCA is too "hot" for the analyte. | Switch to a "cooler" matrix such as 4-chloro-α-cyanocinnamic acid (Cl-CCA).[4][5][6][7][8] | Reduced in-source decay and preservation of the intact molecular ion. |
| Excessive laser energy. | Gradually decrease the laser intensity to the minimum level required to obtain a signal. | A decrease in fragment ion intensity relative to the molecular ion peak. |
| Suboptimal matrix-to-analyte ratio. | Experiment with different matrix-to-analyte ratios. A higher matrix excess (e.g., 1000:1) is often recommended.[2] | Improved energy transfer and potentially softer ionization, leading to less fragmentation. |
| Inhomogeneous sample spot. | Optimize the co-crystallization method. Ensure the matrix and analyte are completely dissolved before spotting and allow for uniform drying. | More consistent spectra with reduced shot-to-shot variability in fragmentation. |
Issue 2: Low Signal Intensity and Poor Signal-to-Noise Ratio
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Matrix cluster interference. | Add an ammonium salt, such as ammonium citrate, to the CHCA matrix solution.[1] | Suppression of matrix-related peaks in the low mass range and enhancement of the analyte signal. |
| Analyte suppression by contaminants. | Perform thorough sample desalting and purification to remove salts and detergents. | Increased analyte signal intensity and a cleaner baseline. |
| Poor ionization efficiency. | Consider derivatizing your analyte if it lacks easily ionizable functional groups. For example, sulfonation can improve the ionization of certain peptides. | Enhanced signal intensity of the derivatized analyte. |
| Incorrect matrix solvent. | Ensure the chosen solvent dissolves both the CHCA matrix and your analyte effectively to promote good co-crystallization.[11] | A more homogeneous crystal lattice, leading to better desorption/ionization and improved signal. |
Experimental Protocols
Standard CHCA Matrix Preparation for Peptides
-
Stock Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid in a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).[12]
-
Alternative Preparation: Alternatively, dissolve 4 mg of CHCA in 700 µL of 50:50 water/acetonitrile and add 300 µL of acetone to improve solubility.[12]
-
Application: Mix the matrix solution with your analyte solution, typically in a 1:1 ratio, before spotting onto the MALDI target plate.[12] Always use freshly prepared matrix solutions for the best results.[12]
SPITC Derivatization for Peptides
This protocol can be used to enhance the sequencing of peptides with MALDI PSD.
-
Dissolution: Dissolve the dried protein digest in 8.5 µL of SPITC solution (10 mg/mL in 20 mM NaHCO₃, pH 9.5).
-
Incubation: Incubate the sample for 30 minutes at 55°C.
-
Quenching: Stop the reaction by adding 4.5 µL of 5% TFA.
-
Purification: Concentrate and desalt the sample using a micro C₁₈ ZipTip before MALDI analysis.[4]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Application Notes | Source |
| CHCA Concentration | 2 mg/mL to 10 mg/mL | Lower concentrations (e.g., 2 mg/mL) with ammonium phosphate can improve peptide ionization for low concentration samples. | [13] |
| Matrix-to-Analyte Molar Ratio | 1000:1 to 10,000:1 | A high excess of matrix is generally required for optimal performance. | [11] |
| Ammonium Salt Additive Concentration | ~10 mM | Ammonium monobasic phosphate or ammonium dibasic citrate can be used to reduce matrix adducts. | [13] |
| SPITC Derivatization Solution | 10 mg/mL in 20 mM NaHCO₃, pH 9.5 | Used for derivatizing peptides to facilitate de novo sequencing. | [4] |
Visualizations
Caption: A generalized workflow for sample preparation and analysis using CHCA matrix in MALDI-TOF MS.
Caption: A troubleshooting decision tree for addressing high fragmentation of labile molecules with CHCA.
Caption: Chemical structure of this compound (CHCA).
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Alternative CHCA-based matrices for the analysis of low molecular weight compounds by UV-MALDI-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Chloro-α-cyanocinnamic acid is an advanced, rationally designed MALDI matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison between the matrices alpha-cyano-4-hydroxycinnamic acid and 4-chloro-alpha-cyanocinnamic acid for trypsin, chymotrypsin, and pepsin digestions by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Chloro-alpha-cyanocinnamic acid is an advanced, rationally designed MALDI matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 12. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 13. Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Signal-to-Noise Ratio for Low Molecular Weight Analytes with 4-Cyanocinnamic Acid (CHCA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing α-Cyano-4-hydroxycinnamic acid (CHCA) as a matrix for the analysis of low molecular weight analytes by Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry.
Frequently Asked Questions (FAQs)
Q1: Why is a good signal-to-noise (S/N) ratio crucial for low molecular weight analytes?
A high signal-to-noise ratio is critical for the accurate detection and quantification of low molecular weight compounds. A strong analyte signal that is clearly distinguishable from the background noise ensures reliable mass determination and improved sensitivity, which is particularly important for detecting low-abundance analytes in complex mixtures.
Q2: What is the optimal concentration of CHCA for analyzing small molecules?
While standard protocols often suggest preparing a saturated CHCA solution, optimizing the concentration can significantly improve the signal-to-noise ratio for low molecular weight analytes.[1] For sensitive peptide analysis, a much lower concentration of 0.1 mg/mL CHCA in 20% acetonitrile/0.1% aqueous trifluoroacetic acid (TFA) has been shown to increase sensitivity by 100- to 1000-fold compared to the conventional 10 mg/mL.[1] An optimal concentration of 5 mg/mL has also been reported for peptide analysis.[2]
Q3: How does the sample-to-matrix ratio impact the signal?
The molar ratio of sample to matrix is a critical parameter. A large excess of the matrix is generally required, with typical mole ratios of sample to matrix ranging from 1:1000 to 1:10,000.[3] For some applications, a low analyte-to-matrix ratio, such as 1:5,000 to 1:50 (by mass), is recommended to minimize interference from salts and buffers.[4] The optimal ratio can be sample-dependent, and varying this ratio can significantly impact signal intensity.[5]
Q4: What are the recommended solvents for preparing CHCA and analyte solutions?
The ideal solvents should be volatile and capable of dissolving both the matrix and the analyte to ensure even co-crystallization.[3] A common solvent system for CHCA is a mixture of acetonitrile (ACN) and water (typically 50:50 v/v) with 0.1% trifluoroacetic acid (TFA).[3][6] For small molecules, other volatile organic solvents like methanol, isopropanol, acetone, chloroform, dichloromethane, and tetrahydrofuran can also be used.[3] The percentage of acetonitrile in the solvent can also be optimized; for instance, 20% ACN with 0.1% aqueous TFA has been shown to improve sensitivity for peptides.[1]
Q5: How can I minimize interference from matrix clusters in the low m/z region?
Matrix clusters are a common issue with CHCA, particularly in the low molecular weight range (below m/z 1200), which can obscure analyte peaks.[7][8] Several strategies can be employed to reduce these interferences:
-
Matrix Additives: The addition of ammonium salts, such as ammonium monobasic phosphate or ammonium dibasic citrate, to the CHCA matrix solution can significantly reduce the formation of matrix clusters and enhance peptide ionization.[7][8][9]
-
Washing: A post-crystallization wash of the sample spot with deionized water or an ammonium salt solution can help remove alkali salts that contribute to cluster formation.[7][8]
-
Alternative Matrices: For very low molecular weight compounds, alternative matrices with different spectral interference regions, such as 4-chloro-α-cyanocinnamic acid (Cl-CCA), may provide better signal-to-noise ratios.[10][11]
-
Nitrocellulose: Using a thin layer of nitrocellulose on the target plate has been shown to suppress or eliminate CHCA matrix signals without a significant loss of analyte sensitivity.[12][13]
Q6: What are common adducts observed with CHCA and how can they be controlled?
Sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts of both the analyte and the CHCA matrix are frequently observed.[9][14] These adducts can complicate mass spectra and reduce the intensity of the desired protonated analyte peak ([M+H]⁺). To control adduct formation:
-
Use High-Purity Reagents: Employ high-purity solvents and matrices to minimize contamination with alkali salts.[15]
-
Acidify the Mobile Phase: The addition of an acid like TFA to the matrix solution promotes the formation of the protonated analyte.[15]
-
Use Additives: Ammonium salts can help to reduce the formation of sodium and potassium adducts.[9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or Very Low Analyte Signal | Inefficient ionization of the analyte. | • Optimize the sample-to-matrix ratio; try a higher matrix excess.[5]• Adjust the pH of the matrix solution with TFA to enhance protonation.[15]• Consider an alternative matrix with a lower proton affinity if the analyte is difficult to protonate.[16] |
| Poor co-crystallization of analyte and matrix. | • Ensure both analyte and matrix are fully dissolved in a common volatile solvent.[3]• Experiment with different spotting techniques like the thin-layer method for more homogeneous crystals.[17] | |
| Analyte concentration is too low or too high. | • Prepare a dilution series of the analyte to find the optimal concentration range.[3] | |
| High Background Noise | Presence of contaminants (e.g., salts, detergents). | • Desalt and purify the sample before analysis.• Use high-purity solvents and matrices.[18] |
| High laser power. | • Reduce the laser power to the minimum required for analyte ionization to decrease noise.[3] | |
| Suboptimal matrix preparation. | • Prepare fresh matrix solutions daily.[3] | |
| Matrix Peaks Overwhelm Analyte Signal | Abundant matrix clusters in the low m/z range. | • Add ammonium salts (e.g., ammonium monobasic phosphate) to the matrix solution to suppress cluster formation.[7][9]• Perform a post-crystallization wash of the sample spot.[7][8] |
| High concentration of CHCA. | • Optimize the CHCA concentration; try a lower concentration to reduce matrix-related signals.[1] | |
| Poor Shot-to-Shot Reproducibility | Inhomogeneous crystal formation. | • Use the thin-layer method to create a more uniform crystal layer.[17]• Stirring the sample spot with a pipette tip during drying can promote the formation of smaller, more uniform crystals.[19] |
| "Sweet spot" hunting required. | • A more homogeneous sample preparation will reduce the need to search for specific spots on the target. | |
| Presence of Multiple Adducts (Na⁺, K⁺) | Contamination with alkali salts. | • Use high-purity solvents and handle samples with care to avoid contamination.[15]• Add ammonium salts to the matrix to promote the formation of ammonium adducts over sodium and potassium adducts.[9] |
Experimental Protocols
Dried-Droplet Method
This is the most common and straightforward sample preparation technique for MALDI-MS.[20]
Reagents:
-
CHCA Matrix Solution: Prepare a saturated solution of CHCA (typically ~10 mg/mL) in a solvent mixture of 50% acetonitrile, 49.9% water, and 0.1% TFA.[6][20] For optimization, a range of concentrations from 0.1 mg/mL to 10 mg/mL can be tested.[1][2]
-
Analyte Solution: Dissolve the analyte in a solvent compatible with the matrix solution, typically at a concentration of 1-50 µM.[3]
Procedure:
-
Mix the analyte solution and the CHCA matrix solution in a microcentrifuge tube. A typical ratio is 1:1 (v/v), but this can be optimized.[3]
-
Vortex the mixture briefly.
-
Spot 0.5-1.0 µL of the mixture onto the MALDI target plate.
-
Allow the droplet to air-dry completely at room temperature, which results in the co-crystallization of the analyte and matrix.[20]
Thin-Layer Method
This method can provide more homogeneous crystals, leading to improved resolution and shot-to-shot reproducibility.[17][21]
Reagents:
-
Seed Layer Solution: Prepare a solution by mixing one part of a saturated CHCA solution (in 2 parts ACN, 1 part water, and 0.1% TFA) with three parts of isopropanol.[21]
-
Analyte/Matrix Solution: Prepare a mixture of your analyte and a saturated CHCA solution in a suitable solvent.
Procedure:
-
Apply a small volume (e.g., 0.5 µL) of the seed layer solution to the MALDI target plate and spread it quickly to create a thin, uniform layer of fine crystals. Let it dry completely.
-
Spot 0.5-1.0 µL of the analyte/matrix solution on top of the dried seed layer.
-
Allow the spot to dry completely at room temperature. The pre-formed seed crystals will induce a more homogeneous crystallization of the analyte-matrix mixture.
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Effect on S/N Ratio | Reference |
| CHCA Concentration | 10 mg/mL in 50% ACN/0.1% TFA | 0.1 mg/mL in 20% ACN/0.1% TFA | 100- to 1000-fold increase | [1] |
| Matrix Additive | No additive | Addition of ammonium monobasic phosphate | Significant reduction of matrix clusters and increase in peptide S/N ratio | [7][9] |
| Sample Preparation Method | Dried-Droplet | Thin-Layer | Generally yields higher resolution and increased detection limit | [17] |
Visualizations
References
- 1. An improved sample preparation method for the sensitive detection of peptides by MALDI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 4. Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Importance of the Matrix and the Matrix/Sample Ratio in MALDI-TOF-MS Analysis of Cathelicidins Obtained from Porcine Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 7. Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Alternative CHCA-based matrices for the analysis of low molecular weight compounds by UV-MALDI-tandem mass spectrometry. [sonar.ch]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Dual roles of [CHCA + Na/K/Cs]+ as a cation adduct or a protonated salt for analyte ionization in matrix‐assisted laser desorption/ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pnas.org [pnas.org]
- 17. Enhancement in MALDI-TOF MS analysis of the low molecular weight human serum proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. waters.com [waters.com]
- 19. researchgate.net [researchgate.net]
- 20. MALDI - Dried Droplet [mwilm-conway-ucd.de]
- 21. MALDI Sample Preparation: the Ultra Thin Layer Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Cyanocinnamic Acid (4-HCCA) Crystallization for MALDI-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with 4-Cyanocinnamic acid (4-HCCA) crystallization on MALDI plates.
Troubleshooting Guide: Uneven Crystallization of 4-HCCA
Uneven crystallization of the 4-HCCA matrix is a common issue that can lead to poor signal reproducibility and decreased sensitivity in MALDI-MS analysis. The following guide addresses specific problems and provides actionable solutions.
Problem 1: "Coffee Ring" Effect - Crystals concentrated at the edge of the spot.
-
Question: Why am I seeing a "coffee ring" formation with my 4-HCCA spots, and how can I achieve a more uniform crystal bed?
-
Answer: The "coffee ring" effect is often caused by rapid and uneven solvent evaporation. To mitigate this, you can modify the solvent system to include a less volatile solvent, which slows down crystallization and promotes the formation of a more homogenous spot. Additionally, optimizing the sample deposition technique can significantly improve crystal uniformity.
Problem 2: Large, Needle-like Crystals.
-
Question: My 4-HCCA forms large, needle-like crystals that give inconsistent results. How can I obtain smaller, more uniform crystals?
-
Answer: The formation of large crystals is often a result of slow crystallization from a highly saturated solution. To achieve smaller, more uniform crystals, you can try preparing a fresh, saturated matrix solution and using a rapid evaporation technique.[1][2] The choice of solvents is also critical; for instance, using solvents like acetone can help in achieving finer crystals.[2]
Problem 3: Inconsistent Signal Across the Spot.
-
Question: I am observing significant signal variation when I move the laser across a single spot. What is causing this, and how can I improve spot homogeneity?
-
Answer: Inconsistent signal is a direct consequence of inhomogeneous co-crystallization of the analyte and matrix.[3] To improve this, ensure that the analyte and matrix are fully dissolved and mixed before spotting.[1] Employing techniques like the two-layer (sandwich) method can also enhance analyte incorporation into the matrix crystals, leading to better signal consistency.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for preparing a 4-HCCA solution?
A1: The ideal solvent system should be volatile and capable of dissolving both the matrix and the analyte to ensure even co-crystallization.[1] A commonly used solvent system for peptides and small molecules is a mixture of acetonitrile (ACN) and water (H₂O) with 0.1% trifluoroacetic acid (TFA).[1][2] The ratio of ACN to water can be adjusted to control the evaporation rate and crystal morphology. For instance, a higher percentage of ACN will lead to faster evaporation.
Q2: How does the concentration of the 4-HCCA solution affect crystallization?
A2: The concentration of the 4-HCCA solution directly influences crystal size and morphology. Saturated solutions are commonly used, but they should be freshly prepared to avoid issues with precipitation and to ensure reproducibility.[1][2] For some applications, a slightly lower concentration might yield smaller, more uniform crystals. It is advisable to experiment with different concentrations to find the optimal condition for your specific analyte and instrument.
Q3: Are there any additives that can improve 4-HCCA crystallization?
A3: Yes, certain additives can be beneficial. For example, the addition of ammonium salts like ammonium monobasic phosphate or ammonium dibasic citrate can reduce the formation of alkali metal adducts and suppress matrix cluster signals, which can improve spectral quality.[4][5]
Q4: Should I use the dried-droplet or the two-layer (sandwich) method for sample deposition?
A4: Both methods have their advantages. The dried-droplet method , where the analyte and matrix are pre-mixed and spotted, is simpler and often sufficient.[6] However, the two-layer method , which involves depositing a layer of matrix, followed by the analyte, and then another layer of matrix, can provide more homogeneous crystallization and better sensitivity for certain samples by sandwiching the analyte within the matrix crystals.[1]
Q5: Can the type of MALDI plate surface affect crystallization?
A5: Absolutely. The hydrophobicity and surface structure of the MALDI plate can influence how the droplet spreads and how the crystals form. Some studies have shown that the choice of the target plate significantly impacts the performance of the matrix.[7] Pre-structured sample supports or plates with hydrophilic anchors can help to confine the sample spot and promote more uniform crystallization.[8]
Quantitative Data Summary
The following table summarizes common solvent compositions and concentrations for 4-HCCA matrix preparation.
| Matrix Solution Component | Solvent System | Concentration | Target Analytes | Reference |
| 4-HCCA | 50% ACN / 50% H₂O / 0.1% TFA | Saturated | Peptides < 10 kDa | [2] |
| 4-HCCA | 70% ACN / 30% H₂O / 1.5% TFA | 30 mM | Peptides | [6] |
| 4-HCCA | 50% ACN / 50% H₂O / 0.1% TFA with 5mM NH₄H₂PO₄ | 5 mg/mL | Peptides | [9] |
| 4-HCCA | 90% Acetone / 10% H₂O / 0.005% TFA | 100 g/L | Peptides | [8] |
| Cl-CCA (related matrix) | 80% ACN / 20% H₂O / 0.1% TFA | 5 mg/mL | Peptides | [7] |
Experimental Protocols
Protocol 1: Standard Dried-Droplet Method
-
Matrix Solution Preparation: Prepare a saturated solution of 4-HCCA in a solvent mixture of 50% acetonitrile (ACN), 50% water (H₂O), and 0.1% trifluoroacetic acid (TFA). Vortex the solution vigorously and then centrifuge to pellet any undissolved matrix. Use the supernatant for your experiments.[2]
-
Analyte Solution Preparation: Dissolve your analyte in a solvent compatible with the matrix solution, typically 0.1% TFA in water or a low percentage of ACN.
-
Mixing: Mix the matrix solution and the analyte solution in a 1:1 volume ratio.
-
Spotting: Pipette 0.5 to 1.0 µL of the mixture onto the MALDI target plate.
-
Drying: Allow the droplet to air dry completely at room temperature. Avoid rapid drying with a vacuum or heat gun, as this can promote the "coffee ring" effect.
Protocol 2: Two-Layer (Sandwich) Method
-
Matrix Solution Preparation: Prepare a saturated 4-HCCA solution as described in Protocol 1.
-
Analyte Solution Preparation: Prepare your analyte solution as described in Protocol 1.
-
First Layer: Spot 0.5 µL of the matrix solution onto the MALDI target and let it dry completely.[1]
-
Analyte Layer: On top of the dried matrix spot, deposit 0.5 µL of the analyte solution and allow it to dry.[1]
-
Second Layer: Apply a second 0.5 µL aliquot of the matrix solution on top of the dried analyte layer and let it dry completely.[1]
Visualizations
Caption: Comparison of Dried-Droplet and Two-Layer MALDI sample preparation workflows.
References
- 1. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 2. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 3. Introduction of 4-chloro-alpha-cyanocinnamic acid liquid matrices for high sensitivity UV-MALDI MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 6. 4-Chloro-α-cyanocinnamic acid is an advanced, rationally designed MALDI matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: MALDI-TOF Analysis with 4-Cyanocinnamic Acid (CHCA) Matrix
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor ionization efficiency with 4-Cyanocinnamic acid (CHCA) matrix in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.
Troubleshooting Guide
Poor or inconsistent signal intensity is a common challenge in MALDI-TOF analysis. This guide provides a systematic approach to identifying and resolving issues related to the CHCA matrix.
Question: I am observing weak or no analyte signals. What are the potential causes and how can I troubleshoot this?
Answer:
Weak or absent analyte signals can stem from several factors throughout the sample preparation and analysis workflow. Follow these steps to diagnose the issue:
-
Matrix Preparation: Improper matrix preparation is a primary suspect.
-
Purity: Ensure you are using a high-purity CHCA matrix. Impurities can interfere with crystallization and ionization. A mustard-yellow color may indicate the presence of impurities, and recrystallization might be necessary.[1]
-
Solvent Composition: The choice of solvent is critical for dissolving and co-crystallizing the matrix with the analyte. A common starting point is a solution of 50% acetonitrile, 50% proteomics-grade water, and 0.1% trifluoroacetic acid (TFA).[2] Variations in acetonitrile concentration (e.g., 70%) may be tested.[2]
-
Concentration: The optimal CHCA concentration can vary depending on the analyte and sample preparation method. Concentrations typically range from 1 mg/mL to a saturated solution.[1][2][3] Experiment with different concentrations to find the best signal-to-noise ratio for your sample.[4]
-
-
Sample-Matrix Co-crystallization: The quality of the crystal lattice is paramount for efficient energy transfer and ionization.
-
Mixing Ratio: The ratio of matrix solution to sample solution is crucial. A 1:1 (v/v) ratio is a common starting point, but optimization may be required.[1]
-
Spotting Technique: The dried droplet method is widely used. Apply a small volume (0.2 to 1.0 µL) of the sample-matrix mixture onto the MALDI plate and allow it to air dry at room temperature for co-crystallization to occur.[2] Inconsistencies in spotting can lead to variability in ionization efficiency.[5]
-
"Sweet Spot" Phenomenon: Inhomogeneous crystallization can lead to "sweet spots" on the sample spot where the signal is strong, and other areas with poor signal. It is important to search the entire spot for optimal signal.
-
-
Instrumental Parameters:
-
Laser Energy: The laser energy must be optimized. If the energy is too low, desorption/ionization will be inefficient. If it is too high, it can lead to analyte fragmentation and signal suppression. Perform a laser energy calibration to determine the optimal setting for your analyte.
-
Detector Voltage: Ensure the detector voltage is set appropriately for the mass range of your analyte.
-
Frequently Asked Questions (FAQs)
Q1: My spectra are dominated by low-mass matrix-related peaks. How can I reduce this interference?
A1: The presence of abundant matrix-related ions in the low mass range is a known issue with CHCA.[6] These signals can suppress the signal of your analyte, particularly for low-concentration samples.[7]
-
Use of Additives: Incorporating additives into the matrix solution is a highly effective strategy. Ammonium monobasic phosphate or ammonium dibasic citrate can significantly reduce matrix adducts and improve the signal-to-noise ratio for peptides.[7]
-
Matrix Concentration: For very low concentration samples, reducing the matrix concentration in conjunction with an additive can further enhance peptide ionization and fragmentation.[7]
Q2: Should I use a saturated or a specific concentration for my CHCA matrix solution?
A2: The choice between a saturated solution and a specific concentration depends on your application and analyte.
-
Saturated Solution: A saturated solution is often used for its convenience and robustness.[2] To prepare, dissolve an excess of CHCA in the chosen solvent, vortex vigorously, and then centrifuge to pellet the undissolved solid. The supernatant is your saturated matrix solution.[2]
-
Specific Concentration: For quantitative studies or when fine-tuning is necessary, preparing a specific concentration (e.g., 1 mg/mL, 5 mg/mL) provides better control and reproducibility.[1][3][4] The optimal concentration should be determined empirically.
Q3: What are the best solvents for preparing a CHCA matrix solution?
A3: The most common solvent system for CHCA is a mixture of acetonitrile (ACN) and water with a small amount of trifluoroacetic acid (TFA). A typical formulation is 50:50 ACN:Water with 0.1% TFA.[2] Other solvents like methanol or higher concentrations of ACN (e.g., 70%) can also be used.[2] For some applications, acetone with 0.2% TFA has been reported.[8] The choice of solvent can influence crystal formation and, consequently, ionization efficiency.
Q4: Can the type of MALDI target plate affect ionization efficiency?
A4: Yes, the target plate surface can significantly influence sample crystallization and analytical performance.[3] For instance, the performance of a matrix can differ between standard stainless steel targets and pre-structured targets like AnchorChip plates.[3] It is important to follow the manufacturer's recommended sample preparation protocol for the specific target plate you are using.[3]
Experimental Protocols
Protocol 1: Standard CHCA Matrix Preparation (5 mg/mL)
-
Weigh 5 mg of high-purity α-cyano-4-hydroxycinnamic acid (CHCA).
-
Dissolve the CHCA in 1.0 mL of a solvent mixture consisting of 50% acetonitrile, 50% proteomics-grade water, and 0.1% trifluoroacetic acid (TFA).[1][2]
-
Vortex the solution vigorously for 1-2 minutes to ensure the matrix is fully dissolved.[1]
-
Briefly centrifuge the tube to pellet any undissolved particulates.[1]
-
Store the matrix solution in a dark container at 2-8°C. For long-term storage, freezing is recommended.[1]
Protocol 2: CHCA Matrix Preparation with Additive for Reduced Matrix Adducts
-
Prepare a 5 mg/mL CHCA solution as described in Protocol 1.
-
Prepare a stock solution of 10 mM ammonium phosphate in proteomics-grade water.[1]
-
Add the ammonium phosphate stock solution to the CHCA matrix solution to a final concentration of 1-2 mM.
-
Vortex the final solution to ensure homogeneity.
-
This matrix solution is now ready for mixing with your sample.
Protocol 3: Dried Droplet Sample Spotting
-
Mix your analyte solution with the prepared CHCA matrix solution. A 1:1 (v/v) ratio is a good starting point.[1]
-
Pipette 0.5 - 1.0 µL of the mixture onto the MALDI target plate.[2]
-
Allow the droplet to air dry completely at room temperature. This allows for the co-crystallization of the analyte and matrix.[2]
-
Once dry, the plate is ready for insertion into the mass spectrometer.
Data Presentation
Table 1: Common CHCA Matrix Preparations
| Concentration | Solvent System | Additive (Optional) | Typical Application |
| 1 mg/mL | 85% ACN / 0.1% TFA | - | General peptide analysis on AnchorChip targets[3] |
| 5 mg/mL | 50% ACN / 0.1% TFA | - | General peptide analysis[1][3] |
| Saturated | 50% ACN / 50% H₂O / 0.1% TFA | - | Robust, general-purpose method[2] |
| 5 mg/mL | 50% ACN / 50% H₂O / 0.1% TFA | 10mM Ammonium Phosphate | Suppression of matrix adducts, analysis of low-abundance peptides[1][7] |
Visualizations
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. proteochem.com [proteochem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing 4-Cyanocinnamic Acid Performance with Ammonium Salt Additives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for enhancing the performance of 4-Cyanocinnamic acid (α-CHCA) as a matrix in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) through the use of ammonium salt additives.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using ammonium salt additives with this compound (α-CHCA) matrix?
Ammonium salt additives are primarily used to improve the quality of MALDI-MS spectra by suppressing the formation of matrix clusters and reducing alkali metal adducts (sodium and potassium ions).[1][2] This leads to a significant reduction in chemical noise, particularly in the low mass range (below m/z 1200), which can otherwise interfere with the detection of analytes like peptides.[3][4][5]
Q2: What are the main benefits of adding ammonium salts to my α-CHCA matrix?
The key benefits include:
-
Increased Sensitivity: By reducing matrix-related background signals, the signal-to-noise ratio for analytes is enhanced, allowing for the detection of low-concentration samples, even at the attomole level.[1][2]
-
Improved Spectral Quality: The reduction of matrix clusters and adducts results in cleaner spectra, simplifying data interpretation.[4][5]
-
Enhanced Peptide Ionization: The additives can lead to better ionization of peptides, resulting in stronger signals.[1][2]
-
Better Sequence Coverage in Proteomics: For protein digests, the improved detection of peptides can lead to higher sequence coverage and more confident protein identification.[6]
Q3: Which ammonium salts are most commonly used as additives?
The most frequently reported and effective ammonium salt additives for α-CHCA are:
Ammonium monobasic phosphate is often preferred as it can be effective over a wider concentration range.[2]
Q4: How do ammonium salt additives work?
Ammonium salts are thought to work by exchanging alkali metal ions (Na⁺, K⁺) that are often present as contaminants in samples and solvents.[2] This ion exchange process reduces the formation of alkali adducts with the α-CHCA matrix, which are a primary source of interfering signals.[2] The addition of these salts helps to dissociate potential matrix adducts, thereby decreasing matrix cluster formation.[7][8]
Q5: Are there specific applications where these additives are particularly beneficial?
Yes, the use of ammonium salt additives is especially advantageous in:
-
Proteomics: For the analysis of protein digests and peptide mass fingerprinting, where clean spectra and high sensitivity are crucial for protein identification.[3][4][5]
-
Analysis of Phosphopeptides: Ammonium dibasic citrate has been shown to be particularly effective in enhancing the detection of phosphopeptides, whose signals can be suppressed in the presence of non-phosphorylated peptides.[9]
-
MALDI Mass Spectrometry Imaging (MSI): The addition of ammonium phosphate monobasic to the α-CHCA matrix has been demonstrated to improve peptide signals in MALDI MSI of tissues.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background noise in the low mass range (m/z < 1200) | Formation of α-CHCA matrix clusters and alkali adducts.[3][4] | Add ammonium monobasic phosphate or ammonium dibasic citrate to the α-CHCA matrix solution.[1][2] A post-crystallization wash with an ammonium buffer can also be effective.[3][4] |
| Poor sensitivity and low signal-to-noise (S/N) ratio for peptides | Interference from matrix clusters and suppression of analyte ionization.[1][2] | Incorporate an ammonium salt additive into the matrix preparation. This can lead to a 3- to 5-fold improvement in detection sensitivity.[3][4] For very low concentration samples (amol level), also consider reducing the α-CHCA concentration.[2] |
| Inconsistent or suppressed signals for phosphopeptides | Non-phosphorylated peptides interfering with the ionization of phosphorylated peptides.[9] | Use diammonium citrate as an additive to the α-CHCA matrix to enhance the detection sensitivity for phosphopeptides.[9] |
| Difficulty in identifying low-abundance proteins from a digest | Weak signals from low-concentration peptides are obscured by matrix background. | The combination of adding an ammonium salt to the matrix and a post-crystallization wash can significantly improve spectral quality, which is essential for successful database searching of subnanomolar protein digests.[3][4] |
| Poor spectral quality in MALDI Mass Spectrometry Imaging (MSI) | Matrix cluster formation interfering with peptide signals from tissue samples.[7][8] | Add ammonium phosphate monobasic (e.g., 8-10 mM) to the α-CHCA matrix solution used for tissue deposition to improve peptide signals, especially in the m/z 2000-3000 range.[7][8] |
Quantitative Data Summary
The addition of ammonium salts to the α-CHCA matrix has a quantifiable impact on MALDI-MS performance. The following tables summarize the observed effects.
Table 1: Effect of Ammonium Salt Additives on Peptide Detection
| Additive | Analyte Level | Observed Effect | Reference |
| Ammonium Monobasic Phosphate & Ammonium Dibasic Citrate | 10 fmol or below | Significant reduction in matrix adducts, increase in peptide intensity and signal-to-noise ratio. | [1][2] |
| Ammonium Monobasic Phosphate | Subnanomolar protein digests | 3- to 5-fold improvement in MALDI-MS detection sensitivity when combined with a post-crystallization wash. | [3][4] |
| Ammonium Phosphate Monobasic (8 mM and 10 mM) | Bovine Serum Albumin Tryptic Digest | Increased peptide signal intensities. | [7][8] |
| Ammonium Phosphate Monobasic (8 mM and 10 mM) | Peptides in Tissue (MALDI MSI) | Improved peptide signals, particularly in the m/z 2000-3000 range. | [7][8] |
Experimental Protocols
1. Preparation of α-CHCA Matrix with Ammonium Salt Additive
This protocol describes the preparation of a standard α-CHCA matrix solution supplemented with an ammonium salt.
-
Materials:
-
α-Cyano-4-hydroxycinnamic acid (α-CHCA)
-
Ammonium Monobasic Phosphate (NH₄H₂PO₄) or Ammonium Dibasic Citrate ((NH₄)₂HC₆H₅O₇)
-
Acetonitrile (ACN)
-
Ultrapure Water
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Prepare a stock solution of the ammonium salt (e.g., 100 mM) in deionized water.
-
Prepare the matrix solvent, typically 50:50 (v/v) acetonitrile/water with 0.1% TFA.
-
Weigh out α-CHCA to a final concentration of 5 mg/mL in the matrix solvent.
-
Add the ammonium salt stock solution to the α-CHCA solution to achieve the desired final concentration (e.g., 8-10 mM for ammonium phosphate monobasic).
-
Vortex the solution thoroughly to ensure the α-CHCA and the additive are completely dissolved.
-
2. Dried-Droplet Sample Deposition
This is a common method for sample preparation in MALDI-MS.
-
Procedure:
-
Mix the analyte solution with the prepared α-CHCA matrix (containing the ammonium salt additive) in a 1:1 ratio on a MALDI target plate.
-
Allow the droplet to air-dry completely at room temperature.
-
The dried spot, containing co-crystallized analyte and matrix, is now ready for MALDI-MS analysis.
-
Visualizations
Logical Workflow for Troubleshooting Poor MALDI Spectra
A troubleshooting workflow for improving MALDI spectra using ammonium salt additives.
Mechanism of Action: Reduction of Matrix Adducts
The proposed mechanism for how ammonium salt additives improve MALDI-MS signal quality.
References
- 1. Improvement in the detection of low concentration protein digests on a MALDI TOF/TOF workstation by reducing alpha-cyano-4-hydroxycinnamic acid adduct ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 6. 4-Chloro-α-cyanocinnamic acid is an advanced, rationally designed MALDI matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved spectra for MALDI MSI of peptides using ammonium phosphate monobasic in MALDI matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Effect of the addition of diammonium citrate to alpha-cyano-4-hydroxycinnamic acid (CHCA) matrix for the detection of phosphorylated peptide in phosphorylation reactions using cell and tissue lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Laser Fluency for 4-Cyanocinnamic Acid in MALDI Imaging
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using 4-Cyanocinnamic acid (CHCA) as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for a CHCA matrix solution?
A1: While the ideal concentration can vary by analyte, a typical starting point for CHCA is 5 mg/mL.[1] It is highly recommended to optimize this concentration for your specific application, as variations can significantly impact signal intensity.
Q2: What are the recommended solvents for preparing CHCA solutions?
A2: A commonly used and effective solvent system for CHCA is a mixture of 50-70% acetonitrile (ACN) and 0.1% trifluoroacetic acid (TFA) in water. This mixture provides good solubility for CHCA.[1] For certain applications, such as with the related matrix 4-chloro-α-cyanocinnamic acid (ClCCA), an 80:20 mixture of acetonitrile and 0.1% TFA has been used.[1]
Q3: Why is CHCA considered a "hot" matrix, and what are the implications?
A3: CHCA is termed a "hot" or high-energy matrix because it is highly efficient at absorbing and transferring laser energy to the analyte. This can be advantageous for ionizing many molecules. However, for labile molecules, such as phosphopeptides, this high energy transfer can lead to in-source decay or fragmentation, resulting in the loss of important structural information.[1]
Q4: Can I use CHCA with a 355 nm Nd:YAG laser?
A4: Yes, CHCA is suitable for use with both 337 nm nitrogen lasers and 355 nm Nd:YAG lasers. Its absorption spectrum is compatible with both wavelengths, making it a versatile matrix for many common MALDI instruments.
Q5: How can I improve the homogeneity of my CHCA matrix crystals?
A5: Achieving uniform crystal formation is crucial for reproducible results. Techniques such as using a "thin layer" method or recrystallization can improve homogeneity. One recrystallization method involves applying a small volume (e.g., 0.5 µL) of a solvent mixture like ethanol:acetone:0.1% TFA (6:3:1 v/v/v) to the dried matrix-analyte spot. Additionally, automated sprayers are known to produce more consistent matrix coatings compared to manual methods.
Troubleshooting Guides
Issue 1: High Background Noise and Matrix Clusters in the Low Mass Range (m/z < 1000)
-
Question: My spectra are dominated by peaks from the CHCA matrix itself, which interferes with the detection of my low-mass analytes. How can I resolve this?
-
Answer: This is a common issue with CHCA. Here are several strategies to mitigate it:
-
Sample Purity: Ensure your sample is thoroughly desalted. Alkali salt contamination is a primary cause of matrix cluster formation. A post-crystallization wash of the sample spot with cold deionized water can be effective.
-
Matrix Additives: Incorporating an additive like ammonium phosphate into the CHCA solution can suppress the formation of matrix clusters and improve the signal for your analyte.
-
Optimize Laser Fluency: Use the minimum laser energy necessary to obtain a good signal for your analyte. Excessive laser power can increase the formation of matrix-related ions.
-
Consider an Alternative Matrix: For low molecular weight analytes, a "cooler" matrix like 4-chloro-α-cyanocinnamic acid (ClCCA) may be a better choice as it often shows cleaner backgrounds in the low mass range.[1]
-
Issue 2: Poor Signal Intensity or No Signal Detected
-
Question: I am not getting a strong signal, or any signal at all, for my analyte. What should I check?
-
Answer: Poor signal intensity can stem from several factors in the experimental workflow.
-
Laser Fluency Optimization: The laser power may be too low. Gradually increase the laser fluency until you observe a good signal-to-noise ratio, but avoid excessive power which can lead to signal saturation.
-
Matrix/Analyte Co-crystallization: Ensure that the matrix and analyte have properly co-crystallized. This can be affected by the solvents used, the cleanliness of the target plate, and the deposition method.
-
"Sweet Spot" Hunting: With manual deposition methods, the analyte may not be evenly distributed, creating "sweet spots." Manually move the laser over different areas of the sample spot to find regions with better signal. Automated deposition methods can help minimize this issue.
-
Sample Concentration: The concentration of your analyte may be too low. If possible, try analyzing a more concentrated sample to confirm the method is working.
-
Issue 3: Fragmentation of Labile Analytes
-
Question: My analyte is fragile, and I am observing significant in-source fragmentation. How can I preserve it during MALDI analysis with CHCA?
-
Answer: Due to CHCA's "hot" nature, minimizing fragmentation of labile molecules is a key challenge.
-
Reduce Laser Fluency: This is the most critical parameter. Use the lowest possible laser power that still provides an adequate signal for the intact molecule.
-
Use a "Cooler" Matrix: If reducing laser power is insufficient, switching to a cooler matrix is the best solution. 4-chloro-α-cyanocinnamic acid (ClCCA) has been shown to be a cooler matrix that preserves labile peptides more effectively than CHCA.[1] 2,5-Dihydroxybenzoic acid (DHB) is another commonly used cooler matrix, particularly for phosphopeptides.[1]
-
Data Presentation: Laser Fluency Optimization Guidelines
Optimizing laser fluency is a critical step in any MALDI experiment. The goal is to use the minimum energy required for sufficient ionization, thereby maximizing signal quality and minimizing fragmentation. The following table provides general guidelines for this optimization process. Note that absolute values are instrument-dependent.
| Laser Fluency Level | Expected Spectral Outcome | Recommended Action |
| Too Low | - No signal or very low signal-to-noise (S/N) ratio.- Inconsistent signal across the spot. | Gradually increase laser power until a stable and clear signal appears. |
| Optimal | - Good S/N ratio.- Well-resolved isotopic peaks.- Minimal fragmentation of the analyte.- Stable signal across different laser shots. | This is the target range. Record data at this fluency. |
| Too High | - Peak broadening and reduced resolution.- Signal saturation (flat-topped peaks).- Increased background noise and matrix signals.- Significant fragmentation of the analyte. | Reduce laser power until the peak shape and resolution improve and fragmentation is minimized. |
Experimental Protocols
Protocol 1: Standard CHCA Matrix Preparation
This protocol is a common starting point for preparing a CHCA matrix solution for peptide and protein analysis.
-
Weighing: Accurately weigh 5 mg of high-purity α-cyano-4-hydroxycinnamic acid (CHCA).
-
Solubilization: Dissolve the CHCA in a solvent mixture of 500 µL of acetonitrile (ACN) and 500 µL of deionized water containing 0.1% trifluoroacetic acid (TFA). The final concentration will be 5 mg/mL in 50:50 ACN:H₂O with 0.1% TFA.[1]
-
Mixing: Vortex the solution thoroughly to ensure the CHCA is completely dissolved.
-
Centrifugation (Optional): If any particulate matter remains, centrifuge the tube at high speed for 1-2 minutes and use the supernatant.
-
Storage: Store the matrix solution in a dark, airtight container at 4°C. For best results, prepare fresh solution daily.
Protocol 2: Dried-Droplet Sample Deposition
This is a widely used method for applying the matrix and analyte to the MALDI target plate.
-
Analyte-Matrix Mixture: In a microcentrifuge tube, mix your analyte solution with the prepared CHCA matrix solution. A common ratio is 1:1 (v/v), but this can be optimized.
-
Spotting: Pipette 0.5 - 1.0 µL of the mixture onto a spot on the MALDI target plate.
-
Crystallization: Allow the droplet to air dry at room temperature. This will result in the co-crystallization of the matrix and analyte.
-
Analysis: Once completely dry, the plate is ready to be loaded into the mass spectrometer.
Visualizations
Experimental Workflow for MALDI Imaging
Caption: Workflow for a typical MALDI imaging experiment using CHCA matrix.
Troubleshooting Logic for Poor Signal Quality
Caption: Decision tree for troubleshooting common signal quality issues in MALDI.
References
dealing with alkali salt contamination in 4-Cyanocinnamic acid preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Cyanocinnamic acid (CHCA). The focus is on identifying and mitigating alkali salt contamination, a common issue that can significantly impact experimental outcomes, particularly in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS).
Troubleshooting Guide
Alkali salt contamination in this compound preparations can lead to a variety of issues in downstream applications. This guide provides a step-by-step approach to identifying and resolving these problems.
Problem: Reduced Signal Intensity and Poor Spectral Quality in MALDI-MS
Symptoms:
-
Low analyte signal-to-noise ratio.
-
Suppression of peptide or protein signals.
-
Inconsistent results between spots on a MALDI plate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor MALDI-MS signal intensity.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of alkali salt contamination in my this compound preparation?
A1: The most common indicators of alkali salt contamination, especially in MALDI-MS applications, are the presence of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts in your mass spectra.[1][2] These adducts appear as additional peaks at masses 22.99 Da and 39.10 Da higher than the protonated molecular ion ([M+H]⁺), respectively. Another significant sign is the formation of matrix cluster ions in the low mass-to-charge (m/z) region (typically below 1200 Da), which can obscure or suppress the signals of your analytes of interest.[3][4][5] This leads to reduced sensitivity and overall poor spectral quality.
Q2: How do alkali salts negatively impact my MALDI-MS analysis?
A2: Alkali salts interfere with the MALDI-MS process in several ways:
-
Signal Suppression: The presence of salts can suppress the ionization of analyte molecules, leading to a significant decrease in their signal intensity.
-
Adduct Formation: Salts readily form adducts with analyte molecules, which splits the ion signal for a single analyte into multiple peaks ([M+H]⁺, [M+Na]⁺, [M+K]⁺), thereby reducing the intensity of the primary protonated molecule's peak and complicating data interpretation.[6]
-
Matrix Cluster Formation: Alkali salts promote the formation of matrix-related clusters, which generate significant chemical noise in the low m/z range, potentially masking the signals of low-mass analytes.[3][4][5]
Q3: What is on-target washing and how can it help?
A3: On-target washing is a simple and effective method to remove salt contamination directly from the sample spot on the MALDI plate after the analyte and matrix have co-crystallized.[3][4] This technique takes advantage of the low solubility of this compound and many analytes in water, while alkali salts are highly soluble and are washed away.[3][4] A common procedure involves washing the dried sample spot with a small volume of cold, deionized water or a dilute acid solution (e.g., 0.1% TFA).[4][7]
Q4: Can I use something other than water for on-target washing?
A4: Yes, using ammonium salt solutions, such as ammonium citrate or phosphate, for on-target washing can be more effective than deionized water alone.[3][4] These solutions help to actively displace the alkali metal ions from the matrix-analyte crystals.
Q5: Are there any additives I can use in my matrix solution to combat salt contamination?
A5: Adding ammonium salts, like monoammonium phosphate, directly to the this compound matrix solution can effectively suppress the formation of alkali adducts and matrix clusters.[3][4][5] This approach can lead to a substantial improvement in signal sensitivity, with reports of a 3- to 5-fold increase in detection sensitivity.[3][4]
Q6: When should I consider recrystallizing my this compound?
A6: If you consistently experience issues with salt contamination despite using on-target washing and matrix additives, or if you suspect your stock of this compound is impure, recrystallization is an excellent purification method. Recrystallization can effectively remove non-volatile impurities like alkali salts.
Data Presentation
Table 1: Impact of Alkali Salt Contamination on MALDI-MS Signal
| Contaminant Level | Analyte Signal Intensity (Arbitrary Units) | Signal-to-Noise Ratio | Observations |
| No Salt | 1000 | 50:1 | Clean spectrum with minimal background noise. |
| Low Salt (e.g., 10 mM NaCl) | 500 | 20:1 | Noticeable [M+Na]⁺ adducts, slight signal suppression. |
| High Salt (e.g., 100 mM NaCl) | 100 | 5:1 | Significant signal suppression, prominent [M+Na]⁺ and [M+K]⁺ adducts, and increased baseline noise from matrix clusters.[6][8] |
Table 2: Effectiveness of Desalting Techniques
| Desalting Method | Analyte Signal Intensity Improvement | Reduction in Alkali Adducts | Reference |
| On-Target Water Wash | 2-3 fold | Significant | [3][4] |
| On-Target Ammonium Salt Wash | 3-5 fold | High | [3][4] |
| Ammonium Salt Matrix Additive | 3-5 fold | High | [3][4] |
| Recrystallization of CHCA | >5 fold | Very High | General purification principle |
Experimental Protocols
Protocol 1: On-Target Washing for Desalting MALDI Samples
Objective: To remove alkali salt contamination from a prepared MALDI sample spot.
Materials:
-
MALDI target plate with dried sample/matrix spots
-
Pipettor and sterile tips
-
Ice-cold deionized water or 0.1% trifluoroacetic acid (TFA) in water
-
Aspirator or vacuum line (optional)
Procedure:
-
Prepare your sample spots on the MALDI target plate by co-crystallizing your analyte with the this compound matrix and allow them to dry completely.
-
Carefully place a small droplet (0.5 - 2 µL) of ice-cold deionized water or 0.1% TFA solution directly onto the dried sample spot.[4]
-
Allow the washing solution to sit on the spot for 10-30 seconds.
-
Gently remove the droplet by touching the edge with the corner of a lint-free tissue or by careful aspiration. Avoid disturbing the crystals.
-
Allow the spot to air dry completely before introducing it into the mass spectrometer.
Protocol 2: Recrystallization of this compound
Objective: To purify bulk this compound from alkali salts and other non-volatile impurities.
Materials:
-
Crude this compound
-
Ethanol or Methanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol (or methanol) to dissolve the solid completely with gentle heating and stirring.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly cloudy (turbid). This indicates the solution is saturated.
-
Clarification: Add a few drops of hot ethanol back into the solution until the turbidity just disappears, resulting in a clear, saturated solution.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol-water mixture to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a clean, dry container.
Caption: Experimental workflow for the recrystallization of this compound.
References
- 1. Can you explain the M+Na and M+K mass peaks in MALDI spectra [biosyn.com]
- 2. reddit.com [reddit.com]
- 3. An on-target desalting and concentration sample preparation protocol for MALDI-MS and MS/MS analysis [pubmed.ncbi.nlm.nih.gov]
- 4. MALDI Sample Preparation: the Ultra Thin Layer Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 6. Research Portal [iro.uiowa.edu]
- 7. bumc.bu.edu [bumc.bu.edu]
- 8. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 4-Cyano-4-hydroxycinnamic acid (4-HCCA), also known as α-cyano-4-hydroxycinnamic acid (CHCA), as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry. The focus is on addressing the common challenge of suppressing matrix-related peaks in the low mass range to enhance the detection of low molecular weight analytes.
Frequently Asked Questions (FAQs)
Q1: Why do I see a high abundance of peaks in the low mass range (below m/z 1200) of my MALDI spectrum when using 4-HCCA?
A1: These peaks are typically matrix-related signals, often referred to as matrix clusters or adducts.[1][2][3] The formation of these clusters is largely induced by the presence of alkali salts, such as sodium and potassium ions, which are common contaminants in solvents, buffers, and plasticware used during sample preparation.[4] These matrix-related ions can obscure or suppress the signals of low-concentration analytes, making their detection difficult.[4]
Q2: What are the most common adducts observed with 4-HCCA?
A2: Common adducts include protonated matrix molecules, as well as sodium and potassium adducts of the matrix. These can form clusters, leading to a series of peaks that can dominate the low mass region of the spectrum. For example, a signal at m/z 855 has been identified as a matrix cluster of the form [4M + Na + 2K - 2H]+.[1]
Q3: How do these matrix-related peaks affect my analysis?
A3: The presence of strong matrix-related peaks can significantly reduce the sensitivity and signal-to-noise ratio for your analytes of interest, particularly for low abundance peptides and other small molecules.[4] This interference can hinder successful protein identification and the analysis of low molecular weight compounds.
Q4: Are there alternative matrices to 4-HCCA for low molecular weight analysis?
A4: Yes, for low molecular weight compounds, alternative matrices with different spectral interference regions can be beneficial.[5] One such matrix is 4-chloro-α-cyanocinnamic acid (Cl-CCA), which has been shown to be a high-performance matrix, especially for labile peptides, offering improved sensitivity and sequence coverage at low digest levels.[6][7][8]
Troubleshooting Guides
Issue 1: Poor Signal-to-Noise Ratio and Dominant Matrix Peaks in the Low Mass Range
Probable Cause:
-
Contamination of the sample and/or matrix with alkali salts (Na+, K+).[2][3]
-
Suboptimal matrix-to-analyte ratio.
-
Inadequate co-crystallization of the analyte and matrix.
Solutions:
-
Incorporate Ammonium Salt Additives: Adding ammonium salts such as monoammonium phosphate or diammonium citrate to the 4-HCCA matrix solution can effectively suppress the formation of matrix clusters.[1][4] This method works by scavenging or exchanging metal ions.[4]
-
Post-Crystallization Washing: After spotting the sample-matrix mixture on the MALDI target and allowing it to dry, a gentle wash with deionized water or, more effectively, an ammonium salt solution can remove interfering alkali salts.[1][2][3]
-
Optimize Matrix Preparation: Ensure the 4-HCCA solution is fresh and properly dissolved. Experiment with different solvent systems to achieve a more homogeneous crystal formation.
Experimental Protocols
Protocol 1: Matrix Preparation with Ammonium Salt Additives
This protocol describes the preparation of a 4-HCCA matrix solution containing an ammonium salt to suppress matrix-related peaks.
-
Prepare a stock solution of 4-HCCA: Dissolve 4-HCCA in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% TFA) to a final concentration of 5 mg/mL.[4]
-
Prepare an ammonium salt stock solution: Prepare a 100 mM stock solution of either monoammonium phosphate or diammonium citrate in deionized water.
-
Create the final matrix solution: Add the ammonium salt stock solution to the 4-HCCA stock solution to achieve a final ammonium salt concentration of 5-10 mM.[1] For example, add 50-100 µL of the 100 mM ammonium salt stock to 950-900 µL of the 4-HCCA solution.
-
Mix the matrix with the sample: Mix the final matrix solution with your analyte solution, typically in a 9:1 (matrix:analyte) ratio, before spotting onto the MALDI target.[4]
Protocol 2: Post-Crystallization Washing
This protocol details the washing step to remove alkali salts after sample deposition.
-
Sample Deposition: Spot the mixture of your analyte and the 4-HCCA matrix solution (with or without additives) onto the MALDI target plate and allow it to air dry completely.
-
Prepare Washing Solution: Prepare a 5-10 mM solution of diammonium citrate in deionized water.[1]
-
Washing Step: Carefully apply a small droplet (e.g., 0.5-1 µL) of the washing solution onto the dried spot. After a few seconds, gently remove the droplet using a pipette or by shaking it off the target.
-
Drying: Allow the spot to air dry completely before introducing the target into the mass spectrometer.
Data Presentation
| Method | Additive/Washing Solution | Concentration | Observed Effect on Matrix Peaks | Impact on Analyte Signal | Reference |
| Matrix Additive | Monoammonium Phosphate | 10 mM | Significant suppression of matrix clusters | 50-100% increase in analyte signal intensity | [1] |
| Matrix Additive | Diammonium Citrate | Not specified | Reduction of matrix adducts | - | [4] |
| Post-Crystallization Wash | Deionized Water | N/A | Reduction of matrix clusters | - | [1][2] |
| Post-Crystallization Wash | Diammonium Citrate | 10 mM | Improved efficiency of matrix peak removal compared to water | - | [1] |
| Combined Approach | 5-10 mM Monoammonium Phosphate (additive) & 5-10 mM Diammonium Citrate (wash) | As specified | Total elimination of matrix cluster signals | 3-5 fold improvement in sensitivity | [1][2][3] |
Visualizations
Caption: Workflow for MALDI sample preparation with options for matrix additives and post-crystallization washing to suppress matrix-related peaks.
Caption: A decision-making diagram for troubleshooting the suppression of matrix-related peaks.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Chloro-α-cyanocinnamic acid is an advanced, rationally designed MALDI matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Chloro-alpha-cyanocinnamic acid is an advanced, rationally designed MALDI matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Peptide Recovery with 4-Cyanocinnamic Acid (CHCA)
This guide is designed for researchers, scientists, and drug development professionals using α-Cyano-4-hydroxycinnamic acid (CHCA) as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry. Below you will find frequently asked questions, troubleshooting advice, and detailed protocols to help you optimize your experiments and enhance peptide recovery from complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What is 4-Cyanocinnamic acid (CHCA) and why is it used for peptide analysis?
A1: α-Cyano-4-hydroxycinnamic acid (CHCA) is a widely used organic matrix in MALDI mass spectrometry, particularly for the analysis of peptides and protein digests with molecular weights typically below 3 kDa.[1] It is favored because it strongly absorbs the UV laser energy (commonly 337 nm or 355 nm) and efficiently transfers protons to the peptide analytes, facilitating their ionization.[2][3] CHCA is often considered the "gold standard" for peptide mass fingerprinting due to its ability to produce high signal intensity for low-abundance peptides.[4][5]
Q2: What are the most common issues encountered when using CHCA?
A2: Common challenges include:
-
Poor Signal-to-Noise (S/N) Ratio: This can be caused by low analyte concentration, improper matrix preparation, or the presence of contaminants like salts and detergents.[6]
-
Matrix Cluster Interference: CHCA can form its own ion clusters, especially in the low mass range (m/z 700-1200), which can obscure or suppress signals from peptides of interest.[7][8][9]
-
Analyte Fragmentation: CHCA is a high-energy ("hot") matrix, which can sometimes lead to the in-source decay of labile molecules, such as phosphopeptides.[6]
-
Inconsistent Shot-to-Shot Reproducibility: This often results from inhomogeneous co-crystallization of the peptide and matrix on the MALDI target plate.[10]
Q3: How can I reduce interference from matrix clusters?
A3: To reduce CHCA-related background signals, you can use matrix additives. Ammonium salts like ammonium monobasic phosphate or diammonium citrate are effective at suppressing the formation of matrix clusters and sodium/potassium adducts, which enhances the signal intensity of peptides, particularly at low concentrations.[7][8] Another strategy involves a post-crystallization wash of the sample spot on the MALDI plate with cold, deionized water or an ammonium salt solution to remove contaminants while leaving the less soluble peptide-matrix crystals intact.[8][11]
Q4: Can I use CHCA for analyzing phosphopeptides?
A4: Yes, but with caution. While CHCA can be used, its high-energy nature may cause fragmentation of the labile phosphate group.[6] To improve results, it is often recommended to add phosphoric acid (up to 1%) or ammonium phosphate (1 mM) to the CHCA matrix solution.[12] For sensitive phosphopeptide analysis, a "cooler" matrix like 4-chloro-α-cyanocinnamic acid (Cl-CCA) may provide better results with less fragmentation.[13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Peptide Signal | 1. Suboptimal matrix concentration.2. Low analyte concentration.3. Presence of contaminants (salts, detergents).4. Inefficient co-crystallization. | 1. Optimize CHCA concentration. A lower concentration (e.g., 0.1 mg/mL) can dramatically increase sensitivity compared to conventional (10 mg/mL) concentrations.[14][15]2. Concentrate the sample or use a larger volume for spotting.3. Desalt and purify your sample using C18 ZipTips or similar methods before mixing with the matrix.[13]4. Try a different spotting technique (e.g., dried-droplet vs. thin-layer) to improve crystal formation.[3] |
| Poor Resolution / Broad Peaks | 1. Inhomogeneous crystal formation.2. High laser fluency.3. Presence of residual formalin (for FFPE tissue samples). | 1. Alter the solvent composition (e.g., acetonitrile/TFA ratio) to promote the growth of smaller, more uniform crystals.[14]2. Reduce the laser power to the minimum required for good signal intensity.3. For FFPE tissues, consider using 2,4-dinitrophenylhydrazine (2,4-DNPH) as a matrix, which reacts with residual aldehydes and improves signal quality.[16] |
| High Background Noise in Low Mass Range (<1200 m/z) | 1. Formation of CHCA matrix clusters.2. Contamination with alkali salts (sodium, potassium). | 1. Add ammonium monobasic phosphate or ammonium citrate to the matrix solution to suppress cluster formation.[7][8]2. Perform a post-crystallization wash on the sample spot with cold deionized water or an ammonium buffer.[8][11]3. Ensure high-purity matrix and solvents are used to minimize salt contamination.[17] |
| Suppression of Acidic or Non-Basic Peptides | 1. CHCA has a known preference for ionizing basic, arginine-containing peptides.[5] | 1. Consider using an alternative matrix like 4-chloro-α-cyanocinnamic acid (Cl-CCA), which shows a more uniform response to peptides of different basicity and can significantly improve sequence coverage.[18][19] |
Quantitative Data Summary
Optimizing the CHCA matrix preparation can lead to significant improvements in detection sensitivity. The following table summarizes a key study comparing conventional and optimized CHCA conditions.
| Parameter | Conventional Method | Optimized Method | Fold Improvement |
| CHCA Concentration | 10 mg/mL | 0.1 mg/mL | - |
| Solvent Composition | 50% Acetonitrile / 0.1% TFA | 20% Acetonitrile / 0.1% TFA | - |
| Limit of Detection (ACTH 18-39) | 10 fmol/well | 10 amol/well | 1000x |
| General Sensitivity Increase | - | - | 100- to 1000-fold |
| (Data summarized from studies on optimizing CHCA concentration and solvent composition).[14][15] |
Experimental Protocols
Protocol 1: Optimized CHCA Matrix Preparation (High Sensitivity)
This protocol is adapted from studies demonstrating significantly enhanced sensitivity.[14][15]
-
Prepare the Stock Solvent: Create a solution of 20% acetonitrile (MeCN) in 0.1% aqueous trifluoroacetic acid (TFA).
-
Dissolve CHCA: Dissolve high-purity CHCA in the stock solvent to a final concentration of 0.1 mg/mL .
-
Vortex and Centrifuge: Mix the solution thoroughly using a vortexer and centrifuge briefly to pellet any undissolved matrix. Use the clear supernatant for your experiments.
-
Sample Preparation: Ensure your peptide sample is dissolved in a compatible solvent, ideally with a low organic content (e.g., 10-20% MeCN) to promote good co-crystallization.
-
Spotting (Dried-Droplet Method):
-
Mix the peptide solution and the matrix solution in a 1:1 ratio (e.g., 0.5 µL of each).
-
Pipette 1 µL of the mixture onto the MALDI target plate.
-
Allow the droplet to air dry completely at room temperature before analysis.
-
Protocol 2: CHCA with Additives for Cluster Suppression
This protocol incorporates ammonium salts to reduce matrix background noise.[7][8]
-
Prepare the Matrix Solvent: Create a solution of 50% acetonitrile in 0.1% aqueous TFA.
-
Prepare the Additive Stock: Create a 10 mM stock solution of ammonium monobasic phosphate (NH₄H₂PO₄) in deionized water.
-
Prepare the Final Matrix Solution:
-
Dissolve CHCA in the matrix solvent to a final concentration of 5 mg/mL.
-
Add the ammonium phosphate stock solution to the CHCA solution. The optimal concentration of the additive may require some empirical testing, but a good starting point is to have a final concentration of 1-2 mM in the matrix solution.
-
-
Sample Mixing and Spotting: Mix the sample and final matrix solution (1:1 ratio) and spot onto the target plate as described in Protocol 1.
Visualizations
Caption: General experimental workflow for peptide analysis using CHCA matrix in MALDI-MS.
Caption: A troubleshooting decision tree for common issues in peptide analysis with CHCA.
References
- 1. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 2. A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. 4-Chloro-α-cyanocinnamic acid is an advanced, rationally designed MALDI matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Mass Analysis of Peptides and Tryptic Digests of Proteins – MassTech [apmaldi.com]
- 13. Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An improved sample preparation method for the sensitive detection of peptides by MALDI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An improved sample preparation method for the sensitive detection of peptides by MALDI-MS. | Sigma-Aldrich [merckmillipore.com]
- 16. researchgate.net [researchgate.net]
- 17. waters.com [waters.com]
- 18. pnas.org [pnas.org]
- 19. 4-Chloro-alpha-cyanocinnamic acid is an advanced, rationally designed MALDI matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
4-Cyanocinnamic acid vs. alpha-cyano-4-hydroxycinnamic acid (CHCA) for proteomics
In the realm of proteomics, the choice of a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a critical determinant of experimental success. For years, α-cyano-4-hydroxycinnamic acid (CHCA) has been a gold standard. However, the rationally designed 4-chloro-α-cyanocinnamic acid (Cl-CCA) has emerged as a superior alternative, offering significant enhancements in sensitivity and peptide recovery. This guide provides an in-depth, objective comparison of these two matrices, supported by experimental data, to aid researchers in making an informed selection for their proteomic workflows.
Quantitative Performance Comparison
Experimental evidence consistently demonstrates the superior performance of Cl-CCA over CHCA, particularly in the analysis of complex peptide mixtures derived from protein digests. The key advantages of Cl-CCA include increased sequence coverage, a higher number of identified peptides, and improved detection of acidic and phosphorylated peptides.[1][2]
The enhanced performance of Cl-CCA is attributed to its lower proton affinity compared to CHCA, a result of the chloro group's electron-withdrawing nature.[2] This property is thought to facilitate more efficient proton transfer to analyte molecules, leading to greater ion yields and, consequently, higher sensitivity.[2][3]
Below is a summary of comparative data from the analysis of tryptic digests of standard proteins, Bovine Serum Albumin (BSA) and Ovalbumin (OVA), using both matrices.
Bovine Serum Albumin (BSA) Tryptic Digest
| Performance Metric | α-Cyano-4-hydroxycinnamic acid (CHCA) | 4-Chloro-α-cyanocinnamic acid (Cl-CCA) | Sample Amount | Source |
| Sequence Coverage | 72% | 79% | 100 fmol | [2] |
| 56% | 70% | 10 fmol | [2] | |
| 18% | 52% | 1 fmol | [2] | |
| 4% | 48% | 1 fmol | [3] | |
| 0% | 25% | 200 amol | [2] | |
| Number of Identified Peptides | 6.3 ± 0.5 | 53.3 ± 3 | 1 fmol (with chymotrypsin) | [4] |
Ovalbumin (OVA) Tryptic Digest
| Performance Metric | α-Cyano-4-hydroxycinnamic acid (CHCA) | 4-Chloro-α-cyanocinnamic acid (Cl-CCA) | Sample Amount | Source |
| Sequence Coverage | 61% | 63% | 100 fmol | [2] |
| 42% | 51% | 10 fmol | [2] | |
| 15% | 23% | 1 fmol | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results in MALDI-MS. The following sections outline the key experimental protocols for utilizing CHCA and Cl-CCA as matrices.
Matrix Solution Preparation
A standard starting point for CHCA matrix solution is a concentration of 5 mg/mL.[5] The optimal concentration can be analyte-dependent and may require optimization.[5]
-
CHCA Matrix Solution (5 mg/mL):
-
Cl-CCA Matrix Solution (5 mg/mL):
-
A solution of 5 mg/ml of Cl-CCA is prepared in a mixture of acetonitrile and 0.1% trifluoroacetic acid (TFA) in a ratio of 80:20.[7]
-
Sample Preparation: The Dried Droplet Method
The dried droplet method is a common technique for sample spotting on a MALDI target plate.
-
Mix your sample with the prepared matrix solution. The ratio of matrix to analyte is a critical parameter that may need optimization.
-
Apply 0.2 to 1.0 µL of this mixture onto the MALDI sample plate.[6]
-
Allow the droplet to air dry at room temperature, permitting the co-crystallization of the matrix and analyte.[6]
-
Once the spot is completely dry, the MALDI plate can be loaded into the mass spectrometer for analysis.
Visualizing the MALDI-MS Workflow
The following diagrams illustrate the general workflow for protein identification using MALDI-MS with either CHCA or Cl-CCA as the matrix.
Caption: General workflow for protein identification using MALDI-TOF MS.
The logical relationship for selecting a matrix based on performance characteristics can be visualized as follows:
Caption: Decision pathway for MALDI matrix selection in proteomics.
References
- 1. Comparison between the matrices alpha-cyano-4-hydroxycinnamic acid and 4-chloro-alpha-cyanocinnamic acid for trypsin, chymotrypsin, and pepsin digestions by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. proteochem.com [proteochem.com]
- 7. Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
4-Chloro-α-cyanocinnamic Acid (Cl-CCA): A Superior Matrix for Enhanced Mass Spectrometry Sensitivity
For researchers, scientists, and drug development professionals engaged in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the selection of an appropriate matrix is paramount for achieving high-quality and sensitive results. This guide presents an objective comparison between the rationally designed 4-chloro-α-cyanocinnamic acid (Cl-CCA) and the conventional α-cyano-4-hydroxycinnamic acid (CHCA), often referred to as 4-Cyanocinnamic acid. Experimental data consistently demonstrates the superior performance of Cl-CCA, particularly in the analysis of complex peptide mixtures, including phosphopeptides and acidic peptides.[1][2]
The enhanced performance of Cl-CCA is attributed to the substitution of a chloro group on the cinnamic acid core.[3] This modification results in a lower proton affinity compared to CHCA, which is thought to facilitate more efficient proton transfer to the analyte, leading to increased ion yields.[3][4]
Quantitative Performance Comparison
The superiority of Cl-CCA is evident across multiple key performance metrics in the MALDI-MS analysis of standard protein digests, such as bovine serum albumin (BSA).
| Performance Metric | α-Cyano-4-hydroxycinnamic acid (CHCA) | 4-Chloro-α-cyanocinnamic acid (Cl-CCA) | Sample Amount | Source |
| BSA Tryptic Digest Sequence Coverage | 12% | 48% | 1 fmol | [5] |
| 40% | 75% | 10 fmol | [6] | |
| Number of Identified BSA Peptides | 7 | 34 | 1 fmol | [5] |
| Phosphopeptide Detection | Weaker Signals | Much Stronger Signals | 10 fmol | [3] |
| Sensitivity Improvement for Labile Peptides | - | Up to tenfold improvement | Not Specified | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following protocols are synthesized from comparative studies of CHCA and Cl-CCA.
Matrix Solution Preparation
-
CHCA: A common preparation involves creating a saturated solution in a solvent mixture of 50% acetonitrile and 0.1% trifluoroacetic acid (TFA) in water.[3][7] Another protocol suggests preparing a solution at a concentration of 5 mg/mL in the same solvent mixture.[7] For peptide analysis, a solution of ~8 mg/mL in a mixture of 13% ethanol, 84% acetonitrile, and 3% water with 0.1% TFA has been used.
-
Cl-CCA: A typical preparation uses a concentration of 5 mg/mL in a solvent mixture of 80% acetonitrile and 0.1% TFA in water.[3][7] For in-solution digests, a 30 mM solution in 70% acetonitrile is also reported.[5]
Sample Preparation for MALDI-TOF MS
The dried-droplet method is a common technique for sample deposition:
-
Analyte Preparation: Prepare the analyte solution (e.g., protein digest) at a concentration range of 1-50 µM in water or a suitable solvent.
-
Matrix-Analyte Mixture: Mix the analyte solution with the matrix solution. A typical ratio is 1 part analyte to 1 part matrix solution.[8] For higher sensitivity experiments, a ratio of 1:200 (v/v) of analyte to matrix solution has been used.[7]
-
Spotting: Deposit 0.5 to 1 µL of the mixture onto the MALDI target plate.
-
Crystallization: Allow the droplet to air dry at room temperature, permitting the co-crystallization of the matrix and analyte.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the sensitivity of CHCA and Cl-CCA matrices.
Caption: Workflow for comparing CHCA and Cl-CCA matrix sensitivity.
Key Advantages of Cl-CCA
-
Increased Sensitivity: Cl-CCA demonstrates a substantial increase in sensitivity, allowing for the detection of analytes at lower concentrations.[5][9] For a 1 fmol BSA in-solution digest, Cl-CCA increased the sequence coverage to 48%, compared to just 4% with CHCA.[9]
-
Enhanced Peptide Recovery: This matrix provides a more uniform response to peptides with varying basicity, leading to enhanced peptide recovery in proteomic analyses.[5][9] It shows less bias for arginine-containing peptides compared to CHCA.[3]
-
Improved Detection of Modified Peptides: Cl-CCA shows significantly higher sensitivity for the detection of phosphopeptides, which are often difficult to analyze.[1][2]
-
Cleaner Spectra: Cl-CCA can produce cleaner backgrounds at low peptide levels and, due to its "cooler" nature, results in less fragmentation of labile peptides in MS mode.[3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparison between the matrices alpha-cyano-4-hydroxycinnamic acid and 4-chloro-alpha-cyanocinnamic acid for trypsin, chymotrypsin, and pepsin digestions by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 9. 4-Chloro-alpha-cyanocinnamic acid is an advanced, rationally designed MALDI matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 4-Cyanocinnamic Acid vs. Sinapinic Acid for Large Protein Analysis by MALDI-TOF MS
A Guide for Researchers in Proteomics and Drug Development
In the realm of protein analysis, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) stands as a powerful technique for determining the molecular weights of proteins with high sensitivity. The choice of the right matrix is paramount for successful analysis, especially when dealing with large proteins, as it directly influences ionization efficiency, signal quality, and the integrity of the protein itself. This guide provides an objective comparison of two commonly used matrices, 4-cyanocinnamic acid (CHCA) and sinapinic acid (SA), to aid researchers in selecting the optimal matrix for their large protein analysis needs.
Executive Summary: Sinapinic Acid Reigns Supreme for High-Mass Proteins
For the analysis of large proteins, typically those exceeding 10 kDa, sinapinic acid (SA) is the undisputed matrix of choice.[1][2] Its "softer" ionization properties ensure that large, and often fragile, proteins are desorbed and ionized intact, with minimal fragmentation. In contrast, this compound (CHCA), while excellent for peptides and smaller proteins, is considered a "hard" matrix and tends to induce fragmentation in larger molecules, leading to poor signal quality and inconclusive results for high-mass analytes.
Performance Comparison: CHCA vs. Sinapinic Acid
The following table summarizes the key performance differences between CHCA and sinapinic acid for the analysis of large proteins. The data presented is a synthesis of generally accepted principles and findings in the field of MALDI-TOF MS.
| Performance Metric | This compound (CHCA) | Sinapinic Acid (SA) | Supporting Evidence |
| Optimal Mass Range | Peptides and small proteins (< 10 kDa) | Proteins and large biomolecules (10 kDa - 150 kDa and beyond) | CHCA is the most efficient matrix for peptides with MW < 3 kDa.[1] SA is the matrix of choice for large proteins.[1][2] |
| Ionization Type | "Hard" | "Soft" | CHCA's "hard" nature can lead to fragmentation of larger analytes. SA is a "softer" matrix, minimizing fragmentation of high-mass proteins. |
| Signal-to-Noise (S/N) Ratio for Large Proteins | Generally low to undetectable | High | The use of SA results in high-quality mass spectra for large proteins with excellent signal-to-noise ratios. |
| Resolution for Large Proteins | Poor, often with significant peak broadening | Good, with well-defined peaks | SA provides good resolution for proteins up to 40 kDa and is the standard for high-mass analysis. |
| Common Issues | Matrix cluster interference in low m/z range, suppression of acidic peptides, potential for fragmentation of large analytes.[3] | Can form adducts with analyte ions, though this is manageable with proper sample preparation. | The absence of CHCA adducts has been noted in some studies.[4] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for achieving high-quality MALDI-TOF MS data. Below are representative protocols for the use of both CHCA and sinapinic acid.
Sample Preparation: A Crucial Step
Regardless of the matrix chosen, proper sample preparation is essential to remove contaminants like salts and detergents that can suppress the MALDI signal. Techniques such as washing dried MALDI spots with 0.1% TFA or using micro reversed-phase cartridges (e.g., Zip-tips) are effective for desalting protein samples.[5]
Protocol 1: Sinapinic Acid (SA) for Large Protein Analysis (e.g., BSA)
This protocol is adapted for the analysis of intact proteins in the mass range of 20-100 kDa.
Materials:
-
Sinapinic Acid (SA), high purity
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
-
Trifluoroacetic acid (TFA)
-
Protein standard (e.g., Bovine Serum Albumin - BSA)
-
MALDI target plate
Procedure:
-
Matrix Solution Preparation: Prepare a saturated solution of sinapinic acid in a solvent mixture of 50:50 (v/v) acetonitrile and water, containing 0.1% TFA. Vortex the solution vigorously.
-
Sample Preparation: Dissolve the protein sample in a compatible solvent (e.g., water with 0.1% TFA) to a final concentration of 1-10 pmol/µL.
-
Dried Droplet Sample Deposition:
-
Mix the protein sample and the SA matrix solution in a 1:1 ratio (v/v).
-
Spot 0.5 - 1.0 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely at room temperature.
-
-
MALDI-TOF MS Analysis:
-
Insert the target plate into the mass spectrometer.
-
Operate the instrument in linear, positive-ion mode, which is optimal for large molecules.
-
Acquire spectra, summing multiple laser shots to improve the signal-to-noise ratio.
-
Protocol 2: this compound (CHCA) for Peptide/Small Protein Analysis
This protocol is suitable for peptides and proteins up to approximately 20 kDa.
Materials:
-
This compound (CHCA), high purity
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
-
Trifluoroacetic acid (TFA)
-
Peptide or small protein sample
-
MALDI target plate
Procedure:
-
Matrix Solution Preparation: Prepare a saturated solution of CHCA in a solvent mixture of 50:50 (v/v) acetonitrile and water, with 0.1% TFA.
-
Sample Preparation: Dissolve the peptide or small protein sample in a suitable solvent to a concentration of 1-10 pmol/µL.
-
Dried Droplet Sample Deposition:
-
Mix the sample and the CHCA matrix solution in a 1:1 ratio (v/v).
-
Apply 0.5 - 1.0 µL of the mixture to the MALDI target.
-
Let the droplet air dry at room temperature.
-
-
MALDI-TOF MS Analysis:
-
Place the target plate in the mass spectrometer.
-
For peptides and smaller proteins, reflector mode can be used for higher resolution and mass accuracy. For proteins approaching the higher end of CHCA's effective range, linear mode may be preferable.
-
Acquire and process the spectra.
-
Visualizing the Workflow
To better understand the experimental process, the following diagram illustrates the typical workflow for MALDI-TOF MS analysis.
Caption: General workflow for MALDI-TOF MS analysis of proteins.
Conclusion and Recommendations
The evidence overwhelmingly supports the use of sinapinic acid for the analysis of large proteins by MALDI-TOF MS. Its ability to facilitate soft ionization is crucial for preserving the integrity of high-mass molecules and generating high-quality spectra with good signal-to-noise ratios and resolution. While This compound is an excellent matrix for peptides and smaller proteins, its energetic nature makes it unsuitable for large protein analysis due to the high probability of inducing fragmentation.
For researchers and drug development professionals working with large proteins, optimizing sample preparation and utilizing sinapinic acid as the matrix are key steps toward obtaining reliable and accurate molecular weight information, thereby accelerating research and development timelines.
References
- 1. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 2. General Method for MALDI-MS Analysis of Proteins and Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The comparison of CHCA solvent compositions for improving LC-MALDI performance and its application to study the impact of aflatoxin B1 on the liver proteome of diabetes mellitus type 1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bumc.bu.edu [bumc.bu.edu]
A Comparative Analysis of Cinnamic Acid Derivatives as MALDI Matrices for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the selection and application of cinnamic acid-derived matrices for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
In the field of mass spectrometry, the choice of matrix is a critical parameter that significantly influences the quality of results in MALDI analysis. Cinnamic acid and its derivatives are among the most widely used and effective matrices, particularly for the analysis of peptides, proteins, and lipids. Their primary role is to co-crystallize with the analyte and absorb the laser energy, facilitating a soft ionization process that minimizes analyte fragmentation. This guide provides a comparative analysis of three common cinnamic acid derivatives: α-cyano-4-hydroxycinnamic acid (CHCA), sinapinic acid (SA), and ferulic acid (FA), to aid researchers in selecting the optimal matrix for their specific analytical needs.
Performance Comparison of Cinnamic Acid Derivative Matrices
The selection of a MALDI matrix is highly dependent on the mass range and chemical nature of the analyte. Below is a summary of the general performance characteristics of CHCA, sinapinic acid, and ferulic acid.
| Feature | α-Cyano-4-hydroxycinnamic acid (CHCA) | Sinapinic Acid (SA) | Ferulic Acid (FA) |
| Primary Analytes | Peptides (< 30 kDa)[1] | Proteins (> 10 kDa)[1] | Peptides and Proteins, particularly in complex mixtures and for imaging[2] |
| Mass Range | Low to medium | High | Broad, with advantages for higher mass proteins in imaging[2] |
| Ionization Type | "Harder" ionization, can lead to some fragmentation[1] | "Softer" ionization, minimal fragmentation[1] | Generally soft, with good performance for a range of analytes |
| Crystal Morphology | Homogeneous, small crystals leading to good resolution[1] | Can form small, uniform crystals | Generally forms homogeneous crystal layers |
| Sensitivity | High for peptides | High for proteins | Good sensitivity, particularly noted for improving signal in tissue imaging[2] |
| Adduct Formation | Less prone to adduct formation compared to SA[3] | Can form adducts with analyte ions | Fewer adducts compared to CHCA have been reported[3] |
| Solvent Solubility | Not soluble in water, soluble in organic solvents[1] | Not soluble in water, soluble in organic solvents[1] | Soluble in organic/aqueous mixtures |
Experimental Protocols
Accurate and reproducible MALDI results are highly dependent on the sample preparation protocol. The following are detailed methodologies for the use of CHCA, sinapinic acid, and ferulic acid as MALDI matrices.
Matrix Solution Preparation
-
α-Cyano-4-hydroxycinnamic acid (CHCA): Prepare a saturated solution by dissolving CHCA in a 1:1 (v/v) mixture of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water.[4] Vortex thoroughly and centrifuge to pellet any undissolved matrix. Use the supernatant for sample spotting.
-
Sinapinic Acid (SA): Prepare a 10 mg/mL solution in a mixture of 50% acetonitrile and 0.1% TFA in water.[5] Vortex vigorously to ensure the matrix is fully dissolved. For high molecular weight proteins, some protocols suggest increasing the acetonitrile concentration to 70%.[5]
-
Ferulic Acid (FA): Prepare a 10 mg/mL solution in a 7:3 (v/v) mixture of acetonitrile and 0.1% TFA in water. This composition has been shown to be effective for obtaining significant peptide/protein profiles.
Sample Preparation and Spotting: Dried-Droplet Method
The dried-droplet method is a commonly used technique for MALDI sample preparation.[6]
-
Analyte Preparation: Dissolve the peptide or protein sample in a solvent compatible with the matrix solution, typically 0.1% TFA in water, to a final concentration of approximately 1-10 pmol/µL.[4]
-
Mixing: Mix the analyte solution with the matrix solution. The ratio can be varied, but a 1:1 (v/v) ratio is a good starting point. For very dilute samples, a higher matrix-to-analyte ratio may be beneficial.[6]
-
Spotting: Pipette 0.5-1 µL of the mixture onto the MALDI target plate.[6]
-
Crystallization: Allow the droplet to air-dry at room temperature. The co-crystallization of the matrix and analyte will form a solid spot.[5]
-
Analysis: The target plate is then introduced into the MALDI-TOF mass spectrometer for analysis.
MALDI-TOF Mass Spectrometer Settings
While optimal settings can vary between instruments, the following provides a general starting point for analysis:
-
Ionization Mode: Positive ion mode is typically used for peptides and proteins.
-
Laser: A nitrogen laser (337 nm) is commonly employed.[7]
-
Acceleration Voltage: 20-25 kV.
-
Detector: Reflector mode for higher resolution of peptides, and linear mode for proteins above ~5 kDa.[8]
-
Data Acquisition: Spectra are typically averaged from multiple laser shots to improve the signal-to-noise ratio.
Visualizing the Process: Diagrams
To better understand the experimental workflow and the chemical nature of the matrices, the following diagrams are provided.
Caption: A generalized workflow for MALDI-TOF mass spectrometry analysis.
Caption: Chemical structures of common cinnamic acid derivative MALDI matrices.
References
- 1. General Method for MALDI-MS Analysis of Proteins and Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Investigation of Novel CHCA-Derived Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. proteochem.com [proteochem.com]
- 6. MALDI - Dried Droplet [mwilm-conway-ucd.de]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Unveiling a Superior Matrix for Phosphopeptide Analysis: 4-Chloro-α-Cyanocinnamic Acid Outperforms CHCA
For researchers, scientists, and drug development professionals engaged in phosphoproteomics, the choice of matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is critical. While α-cyano-4-hydroxycinnamic acid (CHCA) has long been a standard, a rationally designed alternative, 4-chloro-α-cyanocinnamic acid (Cl-CCA), demonstrates significant advantages in the analysis of phosphopeptides. This guide provides a detailed comparison, supported by experimental data, to illustrate the superior performance of Cl-CCA.
The analysis of phosphopeptides by MALDI-MS is often hampered by low ionization efficiency and the labile nature of the phosphate group, which can lead to its neutral loss during analysis.[1] The selection of an appropriate matrix is a key factor in overcoming these challenges.[2][3] Cl-CCA has emerged as a superior matrix to the commonly used CHCA, offering enhanced sensitivity, improved sequence coverage, and a more uniform response for a wider range of peptides.[4][5][6]
Enhanced Performance of Cl-CCA: A Quantitative Comparison
Experimental data consistently demonstrates the superior performance of Cl-CCA over CHCA in peptide analysis, with significant implications for the successful identification of phosphopeptides, which are often present in low abundance.
| Metric | 4-Chloro-α-cyanocinnamic acid (Cl-CCA) | α-Cyano-4-hydroxycinnamic acid (CHCA) | Sample Type | Reference |
| Sequence Coverage | 48% | 4% | 1 fmol BSA in-solution digest | [4][5] |
| Sequence Coverage | 75% | 40% | 10 fmol BSA in-solution digest | [7] |
| Sensitivity Improvement | Up to 10-fold | Standard | Labile peptides | [1] |
| Peptide Detection | Enhanced detection of acidic and neutral peptides | Bias towards arginine-containing peptides | Tryptic and non-tryptic digests | [1][6] |
The enhanced performance of Cl-CCA is attributed to its lower proton affinity compared to CHCA.[1][7] This property facilitates more efficient proton transfer to the analyte molecules, leading to stronger ion signals and a reduced bias towards peptides containing the strongly basic arginine residue.[1]
Minimized Fragmentation of Labile Phosphopeptides
A significant challenge in the analysis of phosphopeptides is the potential for in-source decay, where the phosphate group is lost. Cl-CCA is considered a "cooler" matrix than CHCA, meaning it transfers less internal energy to the analyte molecules during the desorption/ionization process.[8] This characteristic is particularly advantageous for labile molecules like phosphopeptides, as it minimizes fragmentation and preserves the intact phosphorylated form for detection.[8]
Experimental Workflow and Protocols
The successful analysis of phosphopeptides using Cl-CCA in MALDI-MS involves several key steps, from sample preparation to data acquisition.
General Experimental Workflow for Phosphopeptide Analysis
References
- 1. Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced MALDI-TOF MS analysis of phosphopeptides using an optimized DHAP/DAHC matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced MALDI-TOF MS Analysis of Phosphopeptides Using an Optimized DHAP/DAHC Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Chloro-alpha-cyanocinnamic acid is an advanced, rationally designed MALDI matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Chloro-α-cyanocinnamic acid is an advanced, rationally designed MALDI matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison between the matrices alpha-cyano-4-hydroxycinnamic acid and 4-chloro-alpha-cyanocinnamic acid for trypsin, chymotrypsin, and pepsin digestions by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Evaluation of the New MALDI Matrix 4-Chloro-Alpha-Cyanocinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Bias of 4-Cyanocinnamic Acid for Arginine-Containing Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in mass spectrometry-based proteomics, the choice of matrix is a critical parameter that can significantly influence the outcome of an analysis. This guide provides a detailed comparison of the widely used matrix α-cyano-4-hydroxycinnamic acid (CHCA) and a promising alternative, 4-chloro-α-cyanocinnamic acid (Cl-CCA), with a specific focus on the known bias of CHCA towards arginine-containing peptides.
It has been widely observed that CHCA, a "gold standard" matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, exhibits a pronounced preference for strongly basic arginine-containing peptides.[1] This bias can lead to the suppression of signals from acidic and neutral peptides, resulting in incomplete protein sequence coverage and potentially skewed quantitative analyses.[1] This guide presents experimental data comparing the performance of CHCA with Cl-CCA, an alternative matrix designed to provide a more uniform response to peptides of varying basicity.
Quantitative Performance Comparison
The data presented below illustrates the performance differences between CHCA and Cl-CCA in the analysis of peptide mixtures.
Peptide Ion Signal Intensity
A direct comparison of the signal intensities of three synthetic peptides highlights the reduced bias of Cl-CCA. The experiment measured the relative signal intensity of a peptide containing a C-terminal arginine (ITITPNR), a C-terminal lysine (ITITPNK), and a neutral C-terminal valine (ITITPNV).
Table 1: Relative Signal Intensity of Arginine, Lysine, and Neutral Peptides with CHCA and Cl-CCA Matrices
| Peptide Sequence | CHCA Signal-Intensity Ratio | Cl-CCA Signal-Intensity Ratio |
| ITITPNR | 100 | 100 |
| ITITPNK | 8.4 | 56 |
| ITITPNV | 0.22 | 34 |
Data sourced from PNAS (2008).[1]
The results clearly show that with CHCA, the arginine-containing peptide signal is overwhelmingly dominant, while the lysine-containing and neutral peptides are significantly suppressed.[1] In contrast, Cl-CCA provides a much more even-handed ionization, with the signal intensities of the three peptides being more comparable.[1]
Protein Sequence Coverage
The bias of CHCA can have a significant impact on protein identification by peptide mass fingerprinting. The following table compares the sequence coverage of a bovine serum albumin (BSA) digest at different sample loads using CHCA and Cl-CCA.
Table 2: BSA Sequence Coverage with CHCA and Cl-CCA Matrices
| Sample Amount | CHCA Sequence Coverage | Cl-CCA Sequence Coverage |
| 10 fmol | 40% | 75% |
| 1 fmol | 4% | 48% |
Data sourced from PNAS (2008).[1][2]
The significantly higher sequence coverage obtained with Cl-CCA, especially at low sample amounts, is attributed to its ability to ionize a broader range of peptides, including those that are typically suppressed by CHCA.[1][2] This enhanced detection of acidic and neutral peptides contributes to a more comprehensive protein characterization.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating these findings. The following protocols are synthesized from the cited literature for the comparative analysis of CHCA and Cl-CCA.
Materials
-
Peptide/Protein Sample: Tryptic digest of a standard protein (e.g., BSA) or a mixture of synthetic peptides.
-
CHCA Matrix Solution: Saturated solution (>10 mg/mL) of α-cyano-4-hydroxycinnamic acid in 70% aqueous acetonitrile.
-
Cl-CCA Matrix Solution: 5 mg/mL of 4-chloro-α-cyanocinnamic acid in a solvent mixture of Acetonitrile:Ethanol:0.1% aqueous TFA (3:1:6 v/v/v).[4]
-
MALDI Target Plate: Stainless steel target plate.
-
Mass Spectrometer: MALDI-TOF mass spectrometer.
Sample Preparation and Analysis Workflow
Caption: Experimental workflow for comparing CHCA and Cl-CCA matrices.
Detailed Steps:
-
Matrix Solution Preparation:
-
Sample-Matrix Co-crystallization:
-
MALDI-TOF Mass Spectrometry Analysis:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in positive ion reflector mode.
-
Use a consistent laser power and number of shots for all acquisitions to ensure comparability.
-
-
Data Analysis:
-
Process the raw spectral data to obtain peak lists.
-
For peptide mixtures, compare the signal intensity and signal-to-noise (S/N) ratio of identified peptides between the two matrices.
-
For protein digests, submit the peak lists to a database search engine (e.g., Mascot) to determine protein identity and sequence coverage.
-
Conclusion
The experimental evidence strongly indicates that 4-Cyanocinnamic acid (CHCA) exhibits a significant bias towards arginine-containing peptides, which can lead to the suppression of other peptide species and result in lower overall protein sequence coverage. The alternative matrix, 4-chloro-α-cyanocinnamic acid (Cl-CCA), demonstrates a more uniform response to peptides of varying basicity, leading to improved sensitivity and more comprehensive peptide detection.[1][2] For researchers aiming for a more complete and unbiased representation of the peptidome, particularly when analyzing complex protein digests, Cl-CCA presents a superior alternative to CHCA. The provided protocols offer a foundation for laboratories to validate these findings and potentially integrate Cl-CCA into their standard analytical workflows.
References
Cross-Validation of Proteomic Results: A Comparative Guide to 4-Chloro-α-cyanocinnamic Acid (Cl-CCA) MALDI-MS and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of accurate and reliable protein identification and quantification, cross-validation of analytical results is paramount. This guide provides a comparative analysis of two powerful techniques in proteomics: Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) using the advanced matrix 4-chloro-α-cyanocinnamic acid (Cl-CCA), and the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document outlines the objective performance of Cl-CCA in comparison to the traditional α-cyano-4-hydroxycinnamic acid (CHCA) matrix and provides a framework for cross-validating these findings with LC-MS/MS.
Data Presentation: Performance Comparison of MALDI Matrices
The selection of an appropriate matrix is critical in MALDI-MS for achieving optimal ionization and sensitivity. The rationally designed matrix, 4-chloro-α-cyanocinnamic acid (Cl-CCA), has demonstrated significant advantages over the commonly used α-cyano-4-hydroxycinnamic acid (CHCA), particularly in the analysis of complex peptide mixtures derived from protein digests.
| Analytical Parameter | 4-Chloro-α-cyanocinnamic acid (Cl-CCA) | α-Cyano-4-hydroxycinnamic acid (CHCA) | Key Advantages of Cl-CCA |
| Protein Sequence Coverage (BSA Digest, 1 fmol) | 48%[1][2] | 4% - 12%[1][2] | Substantially higher sequence coverage at low sample amounts. |
| Protein Sequence Coverage (BSA Digest, 10 fmol) | 75%[2] | 40%[2] | Enhanced peptide recovery and more comprehensive protein identification. |
| Sensitivity for Labile Peptides (e.g., phosphopeptides) | Up to 10-fold improvement[3] | Baseline | Significantly better detection of post-translationally modified peptides.[3] |
| Peptide Detection Bias | Less bias against lysine-terminated peptides[4] | Strong preference for arginine-terminated peptides[4] | More uniform response to peptides of varying basicity.[1] |
| Background Noise | Cleaner backgrounds with fewer low-mass artifacts[3] | More susceptible to low-mass interferences[3] | Improved signal-to-noise ratio, especially for low-abundance digests. |
Experimental Protocols
Detailed and reproducible experimental protocols are the foundation of robust scientific inquiry. Below are representative methodologies for protein digest analysis using Cl-CCA MALDI-MS and a standard LC-MS/MS workflow for cross-validation.
Protocol 1: Peptide Analysis using 4-Chloro-α-cyanocinnamic Acid (Cl-CCA) MALDI-MS
This protocol is adapted from established methods for the analysis of protein digests.[2][3]
1. Materials:
- Protein digest sample (e.g., tryptic digest of Bovine Serum Albumin, BSA)
- 4-Chloro-α-cyanocinnamic acid (Cl-CCA)
- Acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- MALDI target plate (e.g., polished stainless steel)
- MALDI-TOF Mass Spectrometer
2. Matrix Solution Preparation:
- Prepare a 30 mM solution of Cl-CCA in 70% acetonitrile (ACN).
3. Sample Preparation:
- Dilute the protein digest to the desired concentration (e.g., 1 nM in 30% ACN, 0.01% TFA).
- On the MALDI target plate, spot 1 µL of the diluted protein digest.
- Immediately add 0.5 µL of the Cl-CCA matrix solution to the sample spot.
- Allow the mixture to air dry completely at room temperature.
4. MALDI-MS Data Acquisition:
- Calibrate the mass spectrometer using a standard peptide mixture.
- Acquire mass spectra in positive ion reflector mode over a suitable mass range (e.g., m/z 500-3500).
- Set the laser intensity to the minimum level required to obtain good signal intensity.
- Collect a sufficient number of laser shots per spectrum to ensure good signal-to-noise.
5. Data Analysis:
- Process the raw spectra using appropriate software for baseline subtraction and peak picking.
- Perform a database search (e.g., Mascot) using the generated peak list to identify the protein and determine sequence coverage.
Protocol 2: Cross-Validation by LC-MS/MS
This protocol provides a general workflow for the analysis of protein digests by LC-MS/MS.[5][6][7]
1. Materials:
- Protein digest sample (from the same batch as used for MALDI-MS)
- Formic acid
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- LC-MS/MS system (e.g., Orbitrap coupled to a UHPLC system)
- C18 reverse-phase analytical column
2. Sample Preparation:
- Resuspend the dried peptide digest in a suitable volume of LC-MS loading buffer (e.g., 2% ACN, 0.1% formic acid in water).
- Centrifuge the sample to pellet any insoluble material.
- Transfer the supernatant to an autosampler vial.
3. LC-MS/MS Data Acquisition:
- Inject a defined amount of the peptide digest (e.g., 1 µg) onto the C18 column.
- Separate the peptides using a gradient of increasing acetonitrile concentration (e.g., 5% to 40% ACN over 60 minutes) at a constant flow rate.
- The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, where the most intense precursor ions in a full MS scan are selected for fragmentation (MS/MS).
- Acquire full MS scans at high resolution (e.g., 60,000) and MS/MS scans in the ion trap or Orbitrap.
4. Data Analysis:
- Process the raw LC-MS/MS data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
- Perform a database search against a relevant protein sequence database to identify peptides and proteins.
- Compare the protein identifications and sequence coverage obtained from LC-MS/MS with the results from the Cl-CCA MALDI-MS analysis.
Mandatory Visualization
To facilitate a clear understanding of the cross-validation process, the following diagrams illustrate the experimental workflow and the logical relationship between the analytical techniques.
Caption: Workflow for cross-validation of proteomic data.
Caption: Logical relationship between MALDI-MS and LC-MS/MS.
References
- 1. 4-Chloro-alpha-cyanocinnamic acid is an advanced, rationally designed MALDI matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery proteomic (DIA) LC-MS/MS data acquisition and analysis [protocols.io]
- 6. How LC-MS Works in Proteomics | Technology Networks [technologynetworks.com]
- 7. Preprocessing and Analysis of LC-MS-Based Proteomic Data - PMC [pmc.ncbi.nlm.nih.gov]
Rationally Designed Matrices Outperform Traditional Options in Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals leveraging Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the selection of an appropriate matrix is paramount to achieving high-quality, sensitive results. This guide presents an objective comparison between the rationally designed matrix, 4-chloro-α-cyanocinnamic acid (Cl-CCA), and the conventional matrix, 4-Cyanocinnamic acid (CHCA), supported by experimental data.
The innovative design of Cl-CCA, featuring a chloro group substitution, results in a lower proton affinity compared to CHCA. This characteristic is theorized to enable more efficient proton transfer to the analyte, leading to significantly enhanced ion yields and improved performance in MALDI-MS analysis.[1]
Quantitative Performance Comparison
Experimental data consistently demonstrates the superior performance of Cl-CCA across key metrics in the MALDI-MS analysis of standard protein digests, such as bovine serum albumin (BSA) and ovalbumin (OVA).
| Performance Metric | This compound (CHCA) | 4-chloro-α-cyanocinnamic acid (Cl-CCA) | Sample Amount | Source |
| BSA Tryptic Digest Sequence Coverage | 4% | 48% | 1 fmol | [2] |
| 40% | 75% | 10 fmol | [2] | |
| OVA Tryptic Digest - Number of Identified Peptides | 15 | 22 | 10 fmol | [1] |
| 21 | 25 | 100 fmol | [1] |
Experimental Protocols
Detailed methodologies for the preparation and use of both CHCA and Cl-CCA matrices are crucial for reproducible results.
This compound (CHCA) Matrix Preparation (Saturated Method)
-
Dissolution: Dissolve 10-25 mg of CHCA in 1.0 mL of a solution containing 50% acetonitrile, 50% proteomics-grade water, and 0.1% trifluoroacetic acid (TFA). Vortex the mixture vigorously.[3]
-
Centrifugation: If the CHCA is not fully dissolved, centrifuge the tube in a microcentrifuge.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microfuge tube. This saturated solution is ready for use.[3]
4-chloro-α-cyanocinnamic acid (Cl-CCA) Matrix Preparation
-
Solution Preparation: Prepare a 5 mg/mL solution of Cl-CCA in a solvent mixture of 80% acetonitrile and 20% 0.1% TFA in water.[1]
Sample Preparation and Analysis (Dried Droplet Method)
-
Sample-Matrix Mixture: Mix the analyte sample with the prepared matrix solution. A typical ratio is 1:1 (v/v).
-
Spotting: Apply 0.2 to 1.0 µL of the mixture onto the MALDI sample plate.[3]
-
Crystallization: Allow the droplet to air-dry at room temperature, permitting the co-crystallization of the sample and matrix.[3]
-
Analysis: Insert the sample plate into the MALDI-MS instrument for analysis.[3] For the specific experiments comparing CHCA and Cl-CCA, 0.5 µL of the sample was mixed with 0.5 µL of the respective matrix solution on the target and allowed to air dry.[1]
Experimental Workflow
The general workflow for a MALDI-TOF MS experiment involves several key stages, from sample preparation to data analysis.
References
A Quantitative Comparison of 4-Cyanocinnamic Acid and Its Analogs as Monocarboxylate Transporter Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of 4-Cyanocinnamic acid and its analogs, focusing on their efficacy as inhibitors of monocarboxylate transporters (MCTs), key players in cancer metabolism. The information presented is intended to aid in the selection and development of potent and specific inhibitors for therapeutic applications.
Overview of this compound and its Analogs as MCT Inhibitors
This compound (4-CCA), also known as α-cyano-4-hydroxycinnamic acid (CHC), is a well-established inhibitor of monocarboxylate transporters (MCTs), particularly MCT1.[1] These transporters are crucial for the efflux of lactate from glycolytic cancer cells, a process vital for maintaining intracellular pH and sustaining high rates of glycolysis, a hallmark of many cancers known as the Warburg effect.[2][3] By inhibiting MCTs, 4-CCA and its analogs disrupt cancer cell metabolism, leading to intracellular acidification and cell death, making them promising candidates for cancer therapy.[3][4]
Recent research has focused on developing analogs of 4-CCA with improved potency and selectivity for different MCT isoforms, such as MCT1 and MCT4, which are often overexpressed in various tumors and associated with poor prognosis.[2][5] This guide presents a quantitative analysis of these analogs, comparing their physicochemical properties and biological activities.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and several of its recently developed analogs.
Table 1: Physicochemical Properties of this compound and Selected Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | clogP |
| This compound (CHC) | C₁₀H₇NO₃ | 189.17 | 1.83 |
| Compound 9 (N,N-dialkyl analog) | C₂₄H₃₀N₂O₃ | 394.51 | 5.58 |
| Compound 2a (Silyl analog) | C₂₇H₂₉NO₃Si | 443.61 | 6.84 |
| Compound 2b (Silyl analog) | C₂₉H₃₃NO₃Si | 471.67 | 7.64 |
Note: clogP values are calculated estimates and serve as a measure of lipophilicity.
Table 2: Inhibitory Activity of this compound Analogs against Monocarboxylate Transporters (MCTs)
| Compound | MCT1 IC₅₀ (nM) | MCT4 IC₅₀ (nM) | Cell Line for MCT1 Assay | Source |
| This compound (CHC) | ≥ 150,000 | ≥ 150,000 | RBE4 | [5][6] |
| Compound 3 (N,N-dialkyl analog) | 15 | 23 | - | [5] |
| Compound 9 (N,N-dialkyl analog) | 48 | 85 | - | [5] |
| Compound 2a (Silyl analog) | 408 | > 150,000 | RBE4 | [6] |
| Compound 2b (Silyl analog) | 97 | > 150,000 | RBE4 | [6] |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the transporter activity. A lower IC₅₀ indicates higher potency.
Table 3: Cytotoxicity of this compound Analogs in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (nM) | Source |
| This compound (CHC) | WiDr | Colorectal Adenocarcinoma | > 150,000 | [3] |
| This compound (CHC) | MDA-MB-231 | Triple Negative Breast Cancer | > 150,000 | [3] |
| Compound 9 (N,N-dialkyl analog) | WiDr | Colorectal Adenocarcinoma | 1,200 | [5] |
| Compound 9 (N,N-dialkyl analog) | MDA-MB-231 | Triple Negative Breast Cancer | 1,500 | [5] |
| Compound 2a (Silyl analog) | WiDr | Colorectal Adenocarcinoma | 4,200 | [6] |
| Compound 2b (Silyl analog) | WiDr | Colorectal Adenocarcinoma | 2,100 | [6] |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell proliferation.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the metabolic pathway targeted by this compound and its analogs, as well as a typical experimental workflow for assessing their inhibitory activity.
Caption: The "Lactate Shuttle" in the tumor microenvironment and its inhibition by 4-CCA analogs.
Caption: Experimental workflow for the L-[14C]-Lactate uptake inhibition assay.
Experimental Protocols
L-[¹⁴C]-Lactate Uptake Assay for MCT Inhibition
This assay measures the ability of a compound to inhibit the uptake of radiolabeled lactate into cancer cells expressing MCTs.
Materials:
-
MCT1- and/or MCT4-expressing cancer cells (e.g., WiDr, MDA-MB-231)
-
96-well cell culture plates
-
Complete culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound analog stock solution (in DMSO)
-
L-[¹⁴C]-Lactate
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow the cells to adhere.
-
Compound Treatment: Prepare serial dilutions of the 4-CCA analog in HBSS. Remove the culture medium from the wells and wash the cells once with 100 µL of pre-warmed HBSS. Add 90 µL of the diluted compound or vehicle (DMSO in HBSS) to the respective wells and pre-incubate for 10-30 minutes at 37°C.
-
Lactate Uptake: Prepare an uptake solution containing L-[¹⁴C]-Lactate in HBSS. Initiate the uptake by adding 10 µL of the uptake solution to each well. Incubate for a predetermined time (typically 5-15 minutes) at 37°C. This duration should be within the linear range of lactate uptake for the specific cell line.
-
Termination of Uptake: Rapidly terminate the reaction by aspirating the uptake solution and washing the cells three times with 200 µL of ice-cold PBS per well.
-
Cell Lysis: Add 100 µL of cell lysis buffer to each well and incubate for at least 30 minutes at room temperature with gentle shaking to ensure complete lysis.
-
Quantification: Transfer the lysate from each well into a scintillation vial. Add 4 mL of scintillation cocktail to each vial and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of lactate uptake inhibition for each concentration of the analog compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
MTT Cell Proliferation Assay
This colorimetric assay determines the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
96-well cell culture plates
-
Complete culture medium
-
This compound analog stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells per well) in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the 4-CCA analog in complete culture medium. Add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubation with Compound: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the analog compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR) and Conclusion
The quantitative data reveals a clear structure-activity relationship among the this compound analogs. The parent compound, 4-CCA (CHC), is a relatively weak inhibitor of MCT1 and MCT4, with IC₅₀ values in the high micromolar to millimolar range.[5][6]
The introduction of N,N-dialkyl groups at the 4-position of the cinnamic acid scaffold, as seen in compounds 3 and 9, leads to a dramatic increase in potency, with IC₅₀ values in the low nanomolar range for both MCT1 and MCT4.[5] This suggests that increasing the lipophilicity and providing additional hydrophobic interactions within the transporter's binding pocket are crucial for enhanced inhibitory activity. These analogs also demonstrate significantly improved cytotoxicity against cancer cell lines compared to the parent compound.[5]
Modification with silyl groups , as in compounds 2a and 2b, also results in a substantial improvement in MCT1 inhibition, with IC₅₀ values in the nanomolar range.[6] Interestingly, these silyl analogs show a degree of selectivity for MCT1 over MCT4.[6] The increased lipophilicity conferred by the silyl groups likely contributes to their enhanced potency.
References
- 1. Monocarboxylate transporters as targets and mediators in cancer therapy response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Role of Proton-Coupled Monocarboxylate Transporters in Cancer: From Metabolic Crosstalk to Therapeutic Potential [frontiersin.org]
- 3. Role of monocarboxylate transporters in human cancers: state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of MCT1 in tumor progression and targeted therapy: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Proton-coupled monocarboxylate transporters in cancer: From metabolic crosstalk, immunosuppression and anti-apoptosis to clinical applications [frontiersin.org]
- 6. atcc.org [atcc.org]
Safety Operating Guide
Proper Disposal of 4-Cyanocinnamic Acid: A Comprehensive Guide
This guide provides essential safety and logistical information for the proper disposal of 4-Cyanocinnamic acid (CCA), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. Due to its cyano- group, this compound and its contaminated materials must be treated as hazardous waste.
Immediate Safety and Handling for Disposal
Before beginning any disposal-related activities, it is imperative to handle this compound with extreme caution. The compound is toxic if swallowed, in contact with skin, or if inhaled.[1] It also causes serious skin and eye irritation.[1][2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses or goggles with side shields.[3][4][5] If there is a risk of dust formation or aerosol generation, use a fume hood and consider respiratory protection.[3][6]
-
Work Area: Conduct all handling and preparation for disposal within a properly functioning chemical fume hood to minimize inhalation exposure.[3][6][7]
-
Spill Response: In case of a spill, carefully sweep up the solid material to avoid creating dust.[8] The area should then be decontaminated. Place all cleanup materials into a designated, sealed container for hazardous waste disposal.[8]
Safety and Disposal Data Summary
The following table summarizes key quantitative and safety data pertinent to the handling and disposal of this compound and related cyanide compounds.
| Parameter | Value / Guideline | Source(s) |
| Primary Hazards | Toxic if swallowed, inhaled, or in contact with skin; Causes serious eye and skin irritation. | [1][9] |
| Incompatible Materials | Strong oxidizing agents, acids, isocyanates, nitrides. Keep away from moisture. | [3][8] |
| Waste Segregation | Keep cyanide waste separate from all other waste streams, especially acids. | [6][8] |
| Liquid Waste Container Size | Limited to one quart (0.94 liters) or less for cyanide waste. | [3][8] |
| Decontamination Solution pH | Use an alkaline solution (pH ≥ 10) for initial rinsing of contaminated glassware. | [6][8] |
| Storage Conditions | Store waste in a cool, dry, well-ventilated area in a tightly closed container. | [3][6] |
Detailed Disposal and Decontamination Protocol
The primary method for disposing of this compound is through a licensed professional waste disposal service, often involving incineration.[2][4] Do not attempt to dispose of this chemical down the drain or in regular trash.
Step 1: Waste Collection and Segregation
-
Designate a Waste Container: Use a dedicated, chemically resistant, and leak-proof container for all this compound waste.[6][7] For liquid waste, container size should not exceed one quart (0.94 liters).[3][8]
-
Separate Waste Types: Solid waste (e.g., contaminated gloves, weigh boats, paper towels) and liquid waste (e.g., solutions containing CCA) must be stored in separate, dedicated containers.[6][7]
-
Labeling: Clearly label the waste container as "HAZARDOUS WASTE – Cyanide" and include "No Acids."[6][8] Also, add the chemical name (this compound) and the date of generation.
Step 2: Waste Storage
-
Secure Storage: Store the sealed waste container in a designated, secure area, such as a satellite accumulation area or a secondary containment bin within a fume hood.[3]
-
Prevent Incompatibilities: Ensure the storage area is away from incompatible materials, particularly acids, which can react with cyanides to produce highly toxic hydrogen cyanide (HCN) gas.[7][8]
-
Lock Up: Store waste in a locked-up location to prevent unauthorized access.[2]
Step 3: Decontamination of Glassware and Surfaces
This procedure must be performed inside a chemical fume hood.
-
Initial Rinse: Rinse all glassware and surfaces that came into contact with this compound with a high-pH solution, such as a dilute sodium hydroxide solution (pH ≥ 10).[7][8] Collect this rinseate as hazardous cyanide waste.
-
Oxidative Treatment (Optional but Recommended): Following the initial rinse, you can treat the glassware with an alkaline bleach solution (freshly prepared 10% bleach solution with pH adjusted to 10 or higher).[7][8] This process oxidizes the residual cyanide to the less toxic cyanate.
-
Caution: If the pH of the bleach solution drops below 10, toxic cyanogen chloride (CNCl) or hydrogen cyanide (HCN) gas can be generated.[8]
-
-
Final Cleaning: After decontamination, wash the glassware with soap and water. This final rinse water can typically be disposed of down the sink.[8]
-
Dispose of Materials: All cleaning materials (e.g., wipes, gloves) used during decontamination must be disposed of as solid cyanide hazardous waste.[6]
Step 4: Arranging for Final Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and final disposal.[2][4]
-
Follow Regulations: Ensure all procedures comply with local, state, and federal environmental regulations.[2][4]
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. gustavus.edu [gustavus.edu]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. lsuhsc.edu [lsuhsc.edu]
- 7. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. tcichemicals.com [tcichemicals.com]
Personal protective equipment for handling 4-Cyanocinnamic acid
Essential Safety and Handling Guide for 4-Cyanocinnamic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like this compound is paramount. This guide provides immediate, essential safety protocols, operational instructions, and disposal plans to minimize risks and ensure a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several hazards that necessitate the use of appropriate personal protective equipment. It is classified as toxic if swallowed, in contact with skin, or inhaled.[1] It can cause serious skin and eye irritation, may lead to an allergic skin reaction, and can cause respiratory irritation.[1][2] Furthermore, it is harmful to aquatic life.[3]
Quantitative Hazard Data Summary
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic/Harmful if swallowed[1][4] |
| Acute Toxicity, Dermal | Category 3 / 4 | H311/H312: Toxic/Harmful in contact with skin[1][4] |
| Acute Toxicity, Inhalation | Category 3 / 4 | H331/H332: Toxic/Harmful if inhaled[1][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][5] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][3] |
| Respiratory or Skin Sensitization | Skin Sensitizer 1 | H317: May cause an allergic skin reaction[1] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][2] |
| Hazardous to the Aquatic Environment | Acute Hazard, Category 3 | H402: Harmful to aquatic life[3] |
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles or Face Shield | Use chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6] A face shield should be used in addition to goggles where there is a high risk of splashing.[7] |
| Hand Protection | Chemical-resistant Gloves | Wear appropriate protective gloves.[6] Nitrile or butyl rubber gloves are recommended for handling acids.[7] |
| Body Protection | Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[6] This may include a lab coat, apron, or a full chemical-resistant suit depending on the scale of work. |
| Respiratory Protection | Respirator | For low-fume environments, an N95 mask may be suitable.[7] For higher exposure or when dust is generated, a full-facepiece respirator with acid gas cartridges or a P2 filter is recommended.[6][7] Ensure a proper fit test is conducted.[7] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[1][6]
-
Verify that safety showers and eyewash stations are readily accessible and operational.[8]
-
Keep the container of this compound tightly closed when not in use.
-
Avoid the formation of dust.[2]
2. Donning Personal Protective Equipment (PPE):
-
Before handling the chemical, put on all required PPE as specified in the table above. This includes a lab coat, chemical-resistant gloves, and safety goggles. A face shield and respiratory protection may be necessary based on the quantity and use.
3. Weighing and Dispensing:
-
Handle the solid material carefully to minimize dust generation.
-
Use a spatula or other appropriate tool to transfer the chemical.
-
If possible, weigh the substance directly into a sealable container within the fume hood.
4. In Case of Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[6] Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing and wash it before reuse.[5] If skin irritation occurs, seek medical advice.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][5]
5. Post-Handling:
-
Thoroughly wash hands and any exposed skin after handling.[5]
-
Clean the work area, ensuring any spills are properly managed and the area is decontaminated.
-
Remove PPE carefully to avoid self-contamination.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Do not mix this compound waste with other waste streams.
-
Collect all solid waste, including contaminated consumables (e.g., gloves, weighing paper), in a designated, properly labeled hazardous waste container.
2. Container Management:
-
Dispose of the original container as hazardous waste.
-
Uncleaned containers should be handled with the same precautions as the product itself.
3. Disposal Procedure:
-
All waste material must be disposed of in accordance with national and local regulations.
-
Dispose of the contents and container to an approved waste disposal plant.[5]
-
Contact your institution's environmental health and safety (EHS) office for specific guidance on approved waste disposal procedures.
Visual Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
